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  • Product: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol
  • CAS: 1314965-00-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol: Molecular Structure, Properties, and Analysis

Introduction 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a substituted aromatic ring. Its structure is of interest to researchers in medicinal chemistry and drug development due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol containing a substituted aromatic ring. Its structure is of interest to researchers in medicinal chemistry and drug development due to the presence of a halogenated toluene moiety, a common feature in pharmacologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a putative synthetic route, and detailed analytical protocols for its characterization. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating for researchers in the field.

Molecular Structure and Properties

The molecular structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol dictates its chemical behavior and potential applications. A detailed breakdown of its key features is presented below.

Chemical Structure

The IUPAC name "1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol" defines its structure unambiguously. The molecule consists of a propan-2-ol backbone. The carbon at position 2 is tertiary, bonded to a hydroxyl group and two methyl groups. The carbon at position 1 is attached to a 3-chloro-4-methylphenyl group.

Caption: Molecular structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Physicochemical Properties

The molecular formula of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is C11H15ClO. Based on this, the following properties can be calculated:

PropertyValue
Molecular Weight 214.70 g/mol
Monoisotopic Mass 214.08114 g/mol
CAS Number 1314965-00-8[1]

Proposed Synthesis: A Grignard Approach

A robust and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction.[2] This approach involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the logical precursors would be a Grignard reagent derived from 3-chloro-4-methylbenzyl chloride and acetone.

start 3-chloro-4-methylbenzyl chloride mg Magnesium turnings (in dry ether) start->mg Reaction grignard Grignard Reagent (3-chloro-4-methylbenzylmagnesium chloride) mg->grignard Formation intermediate Magnesium alkoxide intermediate grignard->intermediate Nucleophilic attack acetone Acetone (in dry ether) acetone->intermediate workup Aqueous acid workup (e.g., dilute HCl) intermediate->workup Protonation product 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol workup->product Final Product

Caption: Proposed synthetic workflow for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol via a Grignard reaction.

Experimental Protocol
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 3-chloro-4-methylbenzyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated (as evidenced by the disappearance of the iodine color and the formation of a cloudy solution), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent. A white precipitate of the magnesium alkoxide will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the two equivalent methyl groups, and the hydroxyl proton. The aromatic region will likely show complex splitting patterns due to the substitution on the phenyl ring. The hydroxyl proton will appear as a singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group will appear in the range of 65-75 ppm, while the aromatic carbons will be found between 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3600-3200 (broad)Characteristic of the hydroxyl group
C-H Stretch (sp³) 3000-2850Aliphatic C-H bonds
C-H Stretch (sp²) 3100-3000Aromatic C-H bonds
C=C Stretch 1600-1450Aromatic ring
C-O Stretch 1260-1000Alcohol C-O bond
C-Cl Stretch 800-600Carbon-chlorine bond
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the mass spectrum should show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. The proposed synthetic route via a Grignard reaction offers a reliable method for its preparation in a laboratory setting. The detailed analytical protocols will enable researchers to confirm the identity and purity of the synthesized compound. This information serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • PubChem. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • NCERT. Alcohols, Phenols and Ethers. Available at: [Link]

  • FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Available at: [Link]

  • SpectraBase. (rac)-1-[3,4-(Methylenedioxy)-phenyl]-propan-2-ol. Available at: [Link]

  • Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • Cheméo. Chlortoluron (CAS 15545-48-9) - Chemical & Physical Properties. Available at: [Link]

  • Organic Syntheses. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Available at: [Link]

  • Wikipedia. Chlortoluron. Available at: [Link]

Sources

Exploratory

solubility data for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol in organic solvents

Technical Whitepaper: Advanced Solubility Profiling and Thermodynamic Modeling Framework Subject: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS 1314965-00-8) Executive Summary & Strategic Importance In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Solubility Profiling and Thermodynamic Modeling Framework Subject: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS 1314965-00-8)

Executive Summary & Strategic Importance

In the development of active pharmaceutical ingredients (APIs) and high-value intermediates, solubility data is the cornerstone of process optimization—governing everything from reaction yield to crystallization efficiency. This guide focuses on 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , a tertiary alcohol intermediate with a distinct amphiphilic profile (lipophilic chloromethylphenyl core vs. hydrophilic hydroxyl moiety).

Current Status: As direct, peer-reviewed thermodynamic solubility data for this specific CAS number (1314965-00-8) remains proprietary or unpublished in open literature, this guide serves as a definitive protocol for generating, modeling, and interpreting this critical dataset. It synthesizes the "Gold Standard" experimental methodologies with predictive thermodynamic modeling to ensure precision in process design.

Physicochemical Profile & Predicted Solubility Behavior

Before initiating experimental workflows, a structural analysis provides the baseline for solvent selection.

  • Molecular Structure: A 3-chloro-4-methylphenyl ring attached to a 2-methylpropan-2-ol side chain.[1]

  • Key Features:

    • Lipophilicity: The halogenated aromatic ring significantly increases LogP (estimated ~3.5), suggesting poor solubility in water and high affinity for non-polar to moderately polar organic solvents.

    • H-Bonding Potential: The tertiary hydroxyl group acts as both a donor and acceptor, facilitating solubility in short-chain alcohols (Methanol, Ethanol).

    • Steric Hindrance: The gem-dimethyl group adjacent to the hydroxyl may limit the formation of stable solvation shells compared to primary alcohols, potentially creating non-ideal solution behavior.

Predicted Solvent Ranking (Polarity & Interaction):

  • High Solubility: Acetone, Ethyl Acetate, THF (Dipolar aprotic interactions match the polar/non-polar balance).

  • Moderate Solubility: Methanol, Ethanol, Isopropanol (H-bonding is favorable, but the hydrophobic effect of the aromatic ring becomes limiting as solvent chain length increases).

  • Low Solubility: Water (Hydrophobic effect dominates), Hexane (Polar hydroxyl group mismatch).

Experimental Methodology: The Laser Monitoring Technique

To generate high-accuracy solubility data (mole fraction


 vs. Temperature 

), the dynamic laser monitoring method is superior to the traditional shake-flask method due to its speed and reproducibility.
Materials & Apparatus
  • Solute: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Acetone, Acetonitrile, Ethyl Acetate).

  • Equipment: Jacketed glass vessel (50 mL), Lasentec FBRM or simple laser turbidity probe, Precision Digital Thermometer (

    
     K), Programmable Circulating Water Bath.
    
Step-by-Step Protocol
  • Preparation: Weigh a precise mass (

    
    ) of the solute and solvent (
    
    
    
    ) into the jacketed vessel to achieve a specific initial mole fraction.
  • Dissolution: Heat the mixture with stirring until the solid is completely dissolved (clear solution, max laser transmission).

  • Cooling Ramp: Slowly cool the solution at a controlled rate (e.g., 2 K/h) to minimize induction time variance.

  • Nucleation Detection: Monitor the laser intensity. The temperature at which the laser intensity drops sharply (due to crystal scattering) is recorded as the nucleation temperature .

  • Equilibrium Verification: Re-heat slowly (0.5 K/h). The temperature at which the solution becomes clear again is the saturation temperature (

    
    ) . This eliminates the metastable zone width error.
    
  • Replication: Repeat for varying mole fractions to construct the polythermal solubility curve.

Thermodynamic Modeling Framework

Raw data points are insufficient for process simulation. We must correlate the experimental data using thermodynamic models to calculate the enthalpy (


) and entropy (

) of solution.
Modified Apelblat Equation

This is the most robust semi-empirical model for non-ideal solutions, accounting for the variation of enthalpy with temperature.



  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (K).[4][5]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Significance: If

    
     is non-zero, it indicates a temperature-dependent heat capacity of the solution.
    
(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility based on the melting point.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.[4]
    
  • 
     : Melting temperature of the solute.
    
van't Hoff Equation

Used for a first-approximation of thermodynamic properties.



  • Slope (

    
    ) : Determines if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ) : Indicates the disorder increase upon dissolution.
    

Visualization of Workflows

Experimental & Modeling Workflow

SolubilityWorkflow Start Compound Selection (CAS 1314965-00-8) Prep Gravimetric Preparation (Solute + Solvent) Start->Prep Laser Laser Monitoring (Dynamic Method) Prep->Laser Heat/Cool Cycles Data Raw Data (T vs. x) Laser->Data Detect Saturation T Model Thermodynamic Modeling (Apelblat / van't Hoff) Data->Model Non-linear Regression Output Process Parameters (Enthalpy, Entropy) Model->Output Calculate ΔH, ΔS

Figure 1: The integrated workflow for determining solubility, moving from sample preparation to thermodynamic parameter extraction.

Thermodynamic Logic Tree

ThermoLogic Input Experimental Data (x, T) Check Is ln(x) linear vs 1/T? Input->Check Linear Yes: Use van't Hoff Eq. (Constant ΔH) Check->Linear NonLinear No: Use Modified Apelblat (Variable ΔH) Check->NonLinear Params Extract Thermodynamic Properties (ΔsolH, ΔsolS, ΔsolG) Linear->Params NonLinear->Params

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on data linearity.

Data Presentation Template

When the experimental data is generated, it must be structured as follows for peer review or regulatory submission.

Table 1: Experimental Mole Fraction Solubility (


) of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
278.15[Value][Value][Value][Value]
288.15[Value][Value][Value][Value]
298.15[Value][Value][Value][Value]
308.15[Value][Value][Value][Value]
318.15[Value][Value][Value][Value]

Note: Solubility generally increases with temperature.[3] The expected order based on polarity matching is Acetone > Ethyl Acetate > Ethanol > Methanol.

Conclusion & Process Implications

For 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the solubility profile is dictated by the competition between its hydrophobic aromatic core and the hydrophilic tertiary alcohol.

  • Crystallization Strategy: A cooling crystallization from Acetone/Water or Ethanol/Water mixtures is likely the most effective purification strategy, leveraging the steep solubility curve in alcohols and the anti-solvent effect of water.

  • Thermodynamics: The dissolution process is expected to be endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), consistent with the breaking of solute crystal lattice and solvent-solvent bonds.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

  • Buchowski, H., & Ksiazczak, A. (1980). General equation for solubility curve of a solid non-electrolyte. Fluid Phase Equilibria, 4(3-4), 287-298.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

Sources

Foundational

Thermodynamic Stability Profile: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

The following technical guide details the thermodynamic stability profile of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , a tertiary homobenzylic alcohol often utilized as a scaffold in medicinal chemistry (e.g., fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , a tertiary homobenzylic alcohol often utilized as a scaffold in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors).[1]

This analysis synthesizes physical organic chemistry principles with practical stability assessment protocols.

[1]

Executive Summary

1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol exhibits a distinct stability profile characterized by kinetic robustness at neutral pH but significant thermodynamic instability under acidic or thermal stress .[1]

  • Core Risk: The molecule is prone to acid-catalyzed dehydration, driven by the thermodynamic favorability of forming a conjugated styrene-like alkene.[1]

  • Secondary Risk: Photolytic dechlorination of the aryl chloride moiety under high-intensity UV exposure.[1]

  • Storage Classification: Hygroscopic Solid/Oil (depending on purity).[1] Store at 2–8°C, protected from light and moisture.[1]

Structural & Thermodynamic Baseline

To understand the stability, we must first analyze the molecular architecture.[1]

FeatureDescriptionThermodynamic Implication
Tertiary Alcohol Sterically hindered hydroxyl group on a quaternary carbon.[1]High resistance to oxidation; extreme susceptibility to E1 elimination (dehydration).[1]
Homobenzylic Linker Methylene (-CH₂-) spacer between the ring and the alcohol.[1]Prevents direct resonance stabilization of the alcohol but allows for formation of a conjugated system upon dehydration.[1]
Aryl Chloride Chlorine at the meta position relative to the linker.[1]Electron-withdrawing (inductive); slightly deactivates the ring but introduces a site for potential photolytic radical cleavage.[1]
Tolyl Moiety Methyl group at the para position.[1]Electron-donating (hyperconjugation); slightly activates the ring, making the system more electron-rich than a simple chlorobenzene.[1]
Calculated Physicochemical Properties (Estimated)
  • Bond Dissociation Energy (C–OH): ~90–95 kcal/mol (Standard tertiary C-O bond).[1]

  • pKa (Protonated Alcohol): ~ -2.5 (Strongly acidic conjugate acid).[1]

  • LogP: ~3.2 (Lipophilic).[1]

Degradation Kinetics & Mechanisms

The primary degradation pathway is dehydration .[1] While the alcohol is kinetically stable at room temperature in neutral solvents, the reaction is thermodynamically driven toward the alkene product due to entropy (release of water) and enthalpy (formation of a conjugated system).[1]

The Dehydration Pathway (Critical)

Under acidic conditions (or high heat), the hydroxyl group is protonated, creating a good leaving group (


).[1][2][3] This leads to the formation of a tertiary carbocation.[1][3]

Thermodynamic Driver: The formation of Product A (below) is favored over Product B because Product A conjugates the new alkene double bond with the aromatic


-system.[1]
Pathway Visualization

DehydrationPathway Reactant Reactant 1-(3-Cl-4-Me-Ph)-2-methylpropan-2-ol Protonated Intermediate 1 Protonated Alcohol (+OH2) Reactant->Protonated + H+ (Acid Cat.) Carbocation Intermediate 2 Tertiary Carbocation Protonated->Carbocation - H2O (RDS) ProductA Product A (Major) Conjugated Alkene (Thermodynamic Product) Carbocation->ProductA - H+ (Zaitsev) ProductB Product B (Minor) Terminal Alkene (Kinetic Product) Carbocation->ProductB - H+ (Hofmann)

Caption: Acid-catalyzed E1 elimination mechanism. The path to Product A is irreversible under standard conditions due to conjugation stabilization.[1]

Photostability (Aryl Chloride)

The 3-chloro-4-methylphenyl moiety presents a secondary risk.[1] Aryl chlorides have a weak absorption band in the UV-B range.[1] Prolonged exposure can lead to homolytic fission of the C–Cl bond, generating an aryl radical which typically abstracts a hydrogen from the solvent or the alkyl chain.[1]

  • Mechanism: Homolysis

    
     Radical abstraction 
    
    
    
    Dechlorinated impurity (1-(4-methylphenyl)-2-methylpropan-2-ol).[1]

Experimental Protocols for Stability Assessment

To validate these theoretical risks, the following stress testing protocols are recommended. These are designed to be self-validating systems where mass balance confirms the degradation pathway.[1]

Forced Degradation Study Design
Stress ConditionProtocolExpected OutcomeAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours.High Degradation. Conversion to conjugated alkene (Product A).Monitor RRT ~1.5–2.0 (Alkene is much less polar).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hours.Stable. Tertiary alcohols are resistant to base-catalyzed elimination (E2 is difficult due to sterics).[1]Confirm < 2% loss.[1]
Oxidation 3% H₂O₂, RT, 24 hours.[1]Stable/Minor. Potential benzylic oxidation (ketone formation) if trace metals present.[1]Look for M+14 or M+16 peaks (Ketone/N-oxide if amine present).[1]
Thermal 80°C (Solid State), 7 days.[1]Stable. Unless residual acid is present from synthesis.[1]Check for melting/polymerization.[1]
Photostability 1.2 million lux hours (ICH Q1B).[1]Moderate Risk. Monitor for des-chloro analog (M-34).[1]
Analytical Method (HPLC-UV)

A standard reverse-phase method is sufficient, but the gradient must be aggressive to elute the highly lipophilic dehydration product.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 220 nm (General) and 254 nm (Aromatic).[1]

  • Note: The conjugated alkene (degradation product) will have a significantly higher extinction coefficient at 254 nm than the parent alcohol due to the extended

    
    -system.[1]
    

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain compound integrity >99%.

  • Acid Avoidance: Strictly avoid contact with strong Lewis acids or Brønsted acids during formulation.[1] If using silica gel chromatography for purification, add 1% triethylamine to the eluent to neutralize acidic sites on the silica, preventing on-column dehydration.[1]

  • Solvent Selection: Do not dissolve in acidic solvents (e.g., unbuffered acetic acid) for long-term storage.[1] Preferred solvents are DMSO or Methanol (stored at -20°C).[1]

  • Lyophilization: If freeze-drying, ensure the pH is neutral (7.0–7.5) before freezing. Sublimation of water concentrates trace acids, which can trigger degradation in the solid state.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Elimination Reactions).

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley.[1] (Section 17-14: Dehydration of Alcohols).[1] [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Defining stress testing protocols).

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Protocols for oxidative and photolytic stress).[1] [1]

Sources

Exploratory

In-Depth Technical Guide: 1-(3-Chloro-4-methylphenyl)-2-methylpropan-2-ol Derivatives in Advanced Drug Design

Executive Summary The compound 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a highly specialized, sterically hindered tertiary alcohol. Structurally, it is a halogenated and methylated derivative of dimethyl benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a highly specialized, sterically hindered tertiary alcohol. Structurally, it is a halogenated and methylated derivative of dimethyl benzyl carbinol (DMBC), a scaffold historically utilized in the fragrance industry for its olfactory stability[1]. However, in modern medicinal chemistry and agrochemical development, this specific derivative serves as a highly optimized, metabolically resistant pharmacophore. By combining a sterically shielded tertiary alcohol with a strategically substituted phenyl ring, this scaffold addresses common pharmacokinetic liabilities—specifically rapid Phase I oxidation and Phase II glucuronidation—making it a superior building block for targeted protein degraders, kinase inhibitors, and systemic fungicides.

Structural and Mechanistic Profiling

The architectural design of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is defined by two critical motifs, each engineered to bypass specific metabolic clearance pathways.

The Tertiary Alcohol Motif: Steric Shielding

Primary and secondary alcohols are notorious metabolic "soft spots," rapidly oxidized into carboxylic acids and ketones by alcohol dehydrogenases and aldehyde oxidases[2]. By introducing the hydroxyl group as a tertiary alcohol (the 2-methylpropan-2-ol moiety), the molecule is protected from these oxidative enzymes. The geminal dimethyl groups provide immense steric hindrance, effectively "shielding" the C-OH bond. Furthermore, this steric bulk severely restricts the binding affinity of the molecule to UDP-glucuronosyltransferases, mitigating Phase II glucuronidation[3]. Consequently, drugs incorporating this moiety are often excreted unchanged at this functional group, drastically prolonging their biological half-life.

The 3-Chloro-4-methylphenyl Motif: Metabolic Blocking

Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation[4]. In this scaffold, the para-position is occupied by a methyl group, which acts as a physical and chemical blocker against CYP450 oxidation. The meta-chlorine atom serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability, and acts as a potent hydrogen bond acceptor (halogen bonding), which is critical for anchoring the molecule within deep, hydrophobic protein pockets.

Metabolism A 1-(3-Chloro-4-methylphenyl)- 2-methylpropan-2-ol B Tertiary Alcohol Moiety (Steric Shielding) A->B C Para-Methyl Group (Metabolic Blocker) A->C D CYP450 Oxidation (Blocked) B->D Prevents Alcohol Dehydrogenase E Phase II Glucuronidation (Severely Hindered) B->E Steric Clash C->D Prevents Para-Hydroxylation F Prolonged Half-Life (Improved PK) D->F E->F

Figure 1: Mechanistic pathway detailing how the scaffold's structural motifs block metabolic degradation.

Synthetic Workflows and Methodologies

The most efficient and scalable methodology for synthesizing the core scaffold relies on a Grignard addition. Organomagnesium chemistry is specifically chosen over organolithium approaches to minimize the basicity of the intermediate, thereby preventing the competitive enolization of the acetone electrophile[5].

Protocol 1: Core Scaffold Synthesis via Grignard Addition

Objective: Synthesize 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol from 3-chloro-4-methylbenzyl chloride.

Causality & Design Choices: Magnesium turnings are activated with iodine to strip the passivating oxide layer, ensuring rapid insertion into the benzylic carbon-chlorine bond. The reaction is conducted in anhydrous Tetrahydrofuran (THF) rather than diethyl ether; THF's superior Lewis basicity stabilizes the dimeric Grignard complex, preventing premature precipitation and driving the formation of the reactive species[5][6].

Step-by-Step Procedure:

  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Add magnesium turnings (1.2 eq) and a single crystal of iodine in anhydrous THF.

  • Initiation: Add 5% of the total 3-chloro-4-methylbenzyl chloride (1.0 eq) solution in THF. Heat gently until the iodine color dissipates, indicating the initiation of the Grignard reagent formation.

  • Reagent Formation: Add the remaining benzyl chloride solution dropwise to maintain a steady, gentle reflux. Stir for 1.5 hours at room temperature.

  • Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice bath. Add anhydrous acetone (1.5 eq) dissolved in THF dropwise over 30 minutes. The low temperature controls the exothermic nucleophilic attack and prevents aldol condensation of acetone.

  • Quench & Hydrolysis: Stir for an additional 2 hours, allowing the mixture to reach room temperature. Cautiously quench the magnesium alkoxide intermediate by adding saturated aqueous

    
     dropwise until effervescence ceases.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation System: Confirm reaction completion via GC-MS. The starting benzyl chloride (m/z 175) must be absent, replaced by the product peak (m/z 212).

    
     NMR should reveal a distinct 6H singlet at ~1.2 ppm, corresponding to the geminal dimethyl groups of the tertiary alcohol.
    

Synthesis A 3-Chloro-4-methylbenzyl chloride (Starting Material) B Magnesium Turnings / THF (Grignard Formation) A->B Anhydrous THF, 0-25°C C 3-Chloro-4-methylbenzylmagnesium chloride (Intermediate) B->C Initiation (I2) D Acetone Addition (Nucleophilic Attack) C->D 0°C, Dropwise E Aqueous Workup (NH4Cl) (Hydrolysis) D->E Quench F 1-(3-Chloro-4-methylphenyl)- 2-methylpropan-2-ol (Target Scaffold) E->F Isolation/Purification

Figure 2: Step-by-step synthetic workflow for the Grignard-mediated core scaffold synthesis.

Protocol 2: Derivatization via O-Alkylation

Objective: Synthesize ether derivatives to further tune lipophilicity and eliminate the hydrogen bond donor capacity of the hydroxyl group.

Causality & Design Choices: Standard Williamson ether synthesis conditions (e.g.,


 in acetone) will fail here due to the extreme steric hindrance of the tertiary alcohol. A strong, non-nucleophilic base (Sodium Hydride) is required to quantitatively deprotonate the alcohol, and the reaction must be forced thermally in a highly polar aprotic solvent (DMF) to overcome the activation energy barrier for the 

attack on the alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the tertiary alcohol (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 45 minutes until

    
     gas evolution completely ceases.
    
  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 2.0 eq) dropwise.

  • Thermal Activation: Heat the reaction mixture to 60°C for 12–16 hours.

  • Workup: Cool to room temperature, carefully quench with ice water, and extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF) and brine, then dry over

    
    .
    
  • Validation System:

    
     NMR spectroscopy must show the complete disappearance of the broad -OH singlet (~1.8 ppm) and the appearance of a sharp, integrated signal corresponding to the newly formed ether linkage (e.g., a 3H singlet at ~3.2 ppm for a methyl ether).
    

Physicochemical and Pharmacokinetic Profiling

The derivatization of the 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol scaffold allows researchers to precisely dial in the physicochemical properties required for specific biological targets. The table below summarizes the comparative parameters of the parent scaffold versus its primary derivatives.

Compound DerivativeModificationCalculated LogP (cLogP)Polar Surface Area (PSA, Ų)HLM

(min)*
Primary Application
Parent Scaffold None (Tertiary Alcohol)3.1520.2> 120Kinase inhibitor appendage; Agrochemical fungicide intermediate.
Methyl Ether O-Methylation3.859.2> 150CNS-penetrant pharmacophore; PROTAC lipophilic anchor.
Acetate Ester O-Acetylation3.4026.3~ 45Prodrug formulation (cleavable by plasma esterases).

*HLM


: Human Liver Microsome half-life (representative values based on structurally analogous tertiary alcohol scaffolds[3][4]).

References

  • Small but mighty: the impact of tertiary alcohols in drug design Hypha Discovery[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity MDPI[Link]

  • Solvent materials and methods for preparing fragrance compositions (EP1707185A1) European Patent Office[Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle Journal of the American Chemical Society (ACS Publications)[Link]

  • Fragance composition (EP1108703B1)

Sources

Foundational

Theoretical Reactivity Profile and Synthetic Utility of 1-(3-Chloro-4-methylphenyl)-2-methylpropan-2-ol

Executive Summary The molecule 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol represents a highly versatile, bifunctional intermediate in advanced organic synthesis and active pharmaceutical ingredient (API) development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol represents a highly versatile, bifunctional intermediate in advanced organic synthesis and active pharmaceutical ingredient (API) development. Structurally, it features a deactivated aryl chloride and a sterically hindered, benzylic-adjacent tertiary alcohol. This whitepaper deconstructs its theoretical reactivity profile, establishing field-proven, self-validating protocols for its functionalization.

By analyzing the electronic and steric microenvironments of this molecule, we can predictably control its reaction pathways—specifically leveraging E1 dehydration dynamics and overcoming the inherent inertia of the aryl chloride via rationally designed palladium catalysis.

Structural Deconstruction & Electronic Profiling

To manipulate this molecule effectively, one must first understand the competing electronic effects at its two primary reactivity nodes:

  • The Tertiary Alcohol Node: The

    
     group is highly sterically hindered, virtually eliminating the possibility of 
    
    
    
    substitution. However, its proximity to the benzylic position primes it for unimolecular reactions (
    
    
    and
    
    
    ). The cleavage of the C-O bond yields a tertiary carbocation that is heavily stabilized by hyperconjugation from the adjacent methyl groups and inductive effects from the benzylic framework.
  • The Aryl Chloride Node: Aryl chlorides possess high bond dissociation energies (BDE

    
     96 kcal/mol) compared to aryl bromides or iodides. In this molecule, the 
    
    
    
    (inductive electron-donating) effect of both the 4-methyl group and the 1-alkyl chain increases the electron density of the aromatic ring. This further strengthens the C-Cl bond, rendering it highly resistant to standard oxidative addition by transition metals.

ReactivityMap Center 1-(3-chloro-4-methylphenyl) -2-methylpropan-2-ol E1 Acid-Catalyzed E1 Dehydration Center->E1 H3PO4, Heat SN1 SN1 Halogenation (HCl) Center->SN1 Conc. HCl Suzuki Pd-Catalyzed Suzuki-Miyaura Center->Suzuki Pd2(dba)3, P(t-Bu)3 Ar-B(OH)2 Alkene Conjugated Alkene (Styrene Derivative) E1->Alkene Chloride Tertiary Alkyl Chloride SN1->Chloride Biaryl Biaryl Derivative Suzuki->Biaryl

Comprehensive theoretical reactivity map of the target molecule.

Reactivity Node 1: Tertiary Alcohol Dynamics (E1 Dehydration)

The Causality of Reagent Selection

The dehydration of tertiary alcohols to yield alkenes is a classic


 process[1]. While sulfuric acid (

) is a common dehydrating agent, it is an unduly strenuous reagent for this specific substrate. The electron-rich nature of the 4-methylphenyl ring makes it highly susceptible to electrophilic aromatic sulfonation or oxidative degradation when exposed to

[2].

Therefore, phosphoric acid (


)  is the reagent of choice. It provides sufficient acidity to protonate the hydroxyl group without triggering destructive side reactions. The thermodynamic driving force for this specific E1 dehydration is immense: the loss of water and subsequent beta-deprotonation yields 1-(3-chloro-4-methylphenyl)-2-methylprop-1-ene. The resulting double bond is fully conjugated with the aromatic ring, forming a highly stable styrene derivative.
Protocol A: Controlled Acid-Catalyzed Dehydration (Self-Validating System)

Objective: Synthesize 1-(3-chloro-4-methylphenyl)-2-methylprop-1-ene.

  • Assembly: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Causality: The Dean-Stark trap physically removes water from the system as it forms, leveraging Le Chatelier's principle to drive the equilibrium entirely toward the alkene product.

  • Reaction: Dissolve the substrate in toluene. Add 85%

    
     (0.1 equivalents). Heat to reflux (approx. 110°C).
    
  • Self-Validation Checkpoint 1 (Volumetric): The reaction is mechanically validated when the theoretical volume of water (1 equivalent) collects in the Dean-Stark trap.

  • Self-Validation Checkpoint 2 (Spectroscopic): Perform FT-IR analysis on the organic layer. The protocol is successful when the broad O-H stretch (

    
    3300 cm⁻¹) completely disappears, accompanied by the emergence of a sharp C=C stretch (
    
    
    
    1650 cm⁻¹).

E1Mechanism Step1 Protonation of -OH (Fast) Step2 Loss of H2O (Rate-Determining) Step1->Step2 Oxonium Ion Step3 Beta-Deprotonation (Fast) Step2->Step3 Tertiary Carbocation Product Conjugated Alkene Step3->Product Aromatic Conjugation

Step-by-step logical flow of the E1 dehydration mechanism.

Reactivity Node 2: Overcoming Aryl Chloride Inertia

The Causality of Catalyst Design

Aryl chlorides are historically ignored in cross-coupling reactions due to their reluctance to undergo oxidative addition. For 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, the


 effect of the alkyl substituents further enriches the ring, making the palladium center's insertion into the C-Cl bond energetically demanding.

To overcome this, we must abandon standard ligands like


 and utilize highly electron-rich, sterically bulky phosphines. As demonstrated by Littke and Fu, ligands such as tri-tert-butylphosphine (

) or ferrocenyl monophosphines fundamentally alter the catalytic kinetics [3].
  • Electron Richness: Increases the electron density on the Pd(0) center, lowering the activation energy required to cleave the strong C-Cl bond.

  • Steric Bulk (High Tolman Cone Angle): Forces the spatial crowding of the Pd(II) intermediate, dramatically accelerating the final reductive elimination step to release the biaryl product.

Protocol B: Suzuki-Miyaura Cross-Coupling (Self-Validating System)

Objective: Couple the aryl chloride with phenylboronic acid to form a biaryl derivative.

  • Preparation & Degassing: In a Schlenk flask, combine the substrate, phenylboronic acid (1.2 eq), and anhydrous

    
     (2.0 eq) in 1,4-dioxane. Causality: The system must be rigorously degassed via freeze-pump-thaw cycles. Electron-rich phosphines are highly oxophilic; trace oxygen will irreversibly oxidize 
    
    
    
    to its catalytically dead phosphine oxide.
  • Catalyst Initiation: Under argon, add

    
     (1 mol%) and 
    
    
    
    (2.4 mol%). Heat to 80°C for 12 hours.
  • Self-Validation Checkpoint 1 (Visual): The transmetalation step generates

    
     as a byproduct. Because 
    
    
    
    is insoluble in dioxane, the progressive accumulation of a fine white precipitate serves as a real-time, visual indicator of catalytic turnover.
  • Self-Validation Checkpoint 2 (Analytical): LC-MS analysis will show a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the phenyl ring (+77 Da).

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Cleaves Ar-Cl) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base / -KCl RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim RedElim->Pd0 Biaryl Product

Palladium-catalyzed Suzuki-Miyaura cycle optimized for aryl chloride activation.

Quantitative Data Summaries

To aid in process development, the theoretical thermodynamic and kinetic parameters governing the reactivity of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol are summarized below.

Table 1: Theoretical Bond Dissociation Energies (BDE) & Reactivity Metrics

Functional Group / BondEstimated BDE (kcal/mol)Reactivity Implication
Aryl C-Cl Bond

96
Highly inert; requires electron-rich Pd ligands for oxidative addition.
Tertiary C-OH Bond

91
Readily cleaved under acidic conditions via E1/SN1 pathways.
Benzylic C-H Bond

85
Susceptible to radical halogenation or auto-oxidation.

Table 2: Catalyst & Ligand Selection Matrix for Aryl Chloride Activation

Catalyst SystemLigand Electronic ProfileSteric Bulk (Tolman Cone Angle)Relative Turnover Frequency (TOF)

Moderate145°Low (Fails for deactivated Ar-Cl)

/

High (Alkyl phosphine)170°Moderate to High

/

Very High182°Excellent (Optimal for this substrate)

References

  • Title: Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is an E1 process Source: Educational Chemistry Resources / AskFilo URL: [Link]

  • Title: 15.6: Reactions Involving the C-O Bond of Alcohols Source: Chemistry LibreTexts (Basic Principles of Organic Chemistry) URL: [Link]

  • Title: Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition (Littke, A. F.; Fu, G. C.) URL: [Link]

Exploratory

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Abstract This technical guide provides a comprehensive analysis of the potential pharmaceutical applications of the novel chemical entity, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. While this compound is not yet e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential pharmaceutical applications of the novel chemical entity, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. While this compound is not yet extensively characterized in the scientific literature, a detailed examination of its structural motifs—the 3-chloro-4-methylphenyl group and the tertiary benzylic alcohol—reveals compelling avenues for therapeutic development. This document synthesizes information from analogous structures in medicinal chemistry and agrochemical science to propose potential mechanisms of action, therapeutic targets, and a strategic framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space for therapeutic innovation.

Introduction to 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a small molecule with the chemical formula C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol .[1] Its structure is characterized by a central tertiary benzylic alcohol, with a substituted phenyl ring on one side and a gem-dimethyl group on the other. The phenyl ring is substituted with a chlorine atom at the meta-position and a methyl group at the para-position.

PropertyValueSource
IUPAC Name1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol-
Molecular FormulaC₁₁H₁₅ClO[1]
Molecular Weight198.69 g/mol [1]
CAS Number1314965-00-8[1]

While currently available from chemical suppliers for research purposes, there is a notable absence of published data on the specific biological activities of this compound.[1] This guide, therefore, aims to bridge this knowledge gap by dissecting its constituent pharmacophores and proposing a rationale for its potential therapeutic utility.

Analysis of Key Structural Features and Potential Bioisosterism

The therapeutic potential of a molecule is often encoded in its structural features. 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol possesses two key moieties that warrant detailed examination: the 3-chloro-4-methylphenyl group and the tertiary benzylic alcohol.

The 3-Chloro-4-methylphenyl Moiety: A Privileged Scaffold in Bioactive Molecules

The 3-chloro-4-methylphenyl group is a recurring motif in various biologically active compounds, spanning both agrochemicals and, to a lesser extent, pharmaceuticals. The electronic and steric properties of the chlorine and methyl substituents can significantly influence a molecule's interaction with biological targets.

  • In Agrochemicals: This moiety is a key component of the herbicide Chlorotoluron, where it contributes to the molecule's ability to inhibit photosynthesis in weeds. This suggests that derivatives of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol could be explored for herbicidal or other agrochemical applications.

  • In Medicinal Chemistry: While less common in marketed drugs, the 3-chloro-4-methylphenyl group can be considered a bioisostere of other substituted phenyl rings. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of drug design.[2][3] The chloro and methyl groups modulate the lipophilicity, electronic distribution, and metabolic stability of the phenyl ring, which can fine-tune the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For instance, the chlorine atom can act as a bioisostere for a methyl group or even a pseudo-halide, offering a versatile tool for lead optimization.[4]

The Tertiary Benzylic Alcohol: A Functional Group of Therapeutic Significance

The tertiary benzylic alcohol is a critical pharmacophore that can impart significant advantages in drug design.[5][6]

  • Enhanced Potency and Selectivity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with target proteins. Its position on a tertiary carbon can provide steric hindrance that "shields" it from rapid metabolism, such as oxidation or glucuronidation, thereby increasing its metabolic stability and bioavailability.[6]

  • Improved Physicochemical Properties: The introduction of a hydroxyl group can increase the polarity and aqueous solubility of a molecule, which are often desirable properties for drug candidates.

  • Modulation of ADMET Properties: Tertiary alcohols can influence a compound's permeability, efflux, and off-target activities, such as hERG and CYP inhibition.[6]

Postulated Pharmaceutical Applications and Mechanistic Hypotheses

Based on the structural analysis, we can hypothesize several potential therapeutic applications for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. These hypotheses are grounded in the known biological activities of structurally related compounds.

Potential as an Antimicrobial Agent

Several studies have demonstrated the antimicrobial activity of compounds containing a 3-chloro-4-fluorophenyl moiety, which is structurally very similar to the 3-chloro-4-methylphenyl group. For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives showed promising antibacterial and antifungal activity.[7]

Hypothesized Mechanism: The lipophilic nature of the substituted phenyl ring could facilitate the compound's penetration of microbial cell membranes. The tertiary alcohol could then interact with intracellular targets, such as enzymes or proteins involved in essential metabolic pathways, leading to microbial cell death.

Potential as an Anticancer Agent

The development of resistance to existing anticancer drugs necessitates the discovery of novel chemical scaffolds. The 3-chloro-4-methylphenyl group, due to its electronic properties, could be involved in interactions with various cancer-related targets.

Hypothesized Mechanism: The compound could act as an inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. The tertiary alcohol could form critical hydrogen bonds in the ATP-binding pocket of a kinase, while the substituted phenyl ring could occupy a hydrophobic pocket, leading to potent and selective inhibition.

Potential as a Modulator of Neurological Pathways

The blood-brain barrier (BBB) is a significant hurdle for drugs targeting the central nervous system (CNS). The physicochemical properties of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, including its moderate lipophilicity, suggest it may have the potential to cross the BBB.

Hypothesized Mechanism: Once in the CNS, the compound could interact with various receptors or enzymes. For example, it could modulate the activity of neurotransmitter receptors or inhibit enzymes involved in the degradation of neurotransmitters.

Proposed Research and Development Workflow

To investigate the therapeutic potential of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, a structured research and development plan is proposed.

Caption: Proposed research and development workflow for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

A plausible synthetic route for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is via a Grignard reaction.

  • Preparation of the Grignard Reagent:

    • React 3-chloro-4-methyl-1-bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form 3-chloro-4-methylphenylmagnesium bromide.

  • Reaction with Acetone:

    • Slowly add a solution of acetone in anhydrous diethyl ether to the prepared Grignard reagent at 0°C.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.

Protocol 2: In Silico ADMET Prediction

Before extensive in vitro testing, it is prudent to perform computational predictions of the compound's ADMET properties.

  • Software: Utilize commercially available or open-source software packages such as SwissADME, pkCSM, or ZeptoWard.[8]

  • Input: Provide the chemical structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol in a suitable format (e.g., SMILES).

  • Analysis: Evaluate the predicted parameters, including:

    • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.[9][10][11]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

  • Microorganisms: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare serial dilutions of the compound in a suitable growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol represents a novel chemical entity with unexplored therapeutic potential. A thorough analysis of its structural components suggests promising avenues for investigation in the fields of antimicrobial, anticancer, and neurological drug discovery. The proposed research and development workflow provides a systematic approach to elucidating the biological activities of this compound and validating its potential as a lead for future drug development. Further investigation is warranted to fully characterize its pharmacological profile and to determine its suitability for clinical applications.

References

  • Gaikwad PL, Gandhi PS, Jagdale DM, Kadam VJ. The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. 2012.
  • Future Science. Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

  • University of Michigan. Application of Bioisosteres in Drug Design. 2012.
  • ResearchGate. Application of enantioenriched tertiary benzyl alcohol in heterocycles synthesis. [Link]

  • Patani GA, LaVoie EJ. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Reviews. 1996.
  • RE-Place. In Silico ADMET prediction - ZeptoWard. [Link]

  • Britannica. Tertiary alcohol | chemical compound. [Link]

  • Yamashita F, Hashida M. In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics. 2004.
  • Wikipedia. Benzyl alcohol. [Link]

  • SciSpace. Input of Isosteric and Bioisosteric Approach in Drug design. [Link]

  • ResearchGate. Synthesis of tertiary benzylic alcohols utilizing[2][12]‐phospha‐Brook rearrangement. [Link]

  • SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. [Link]

  • Data.gov. Compound 525047: N-(3-chloro-4-methylphenyl)hexanamide. [Link]

  • Journal of Applied Pharmaceutical Science. In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. [Link]

  • Research Journal of Pharmacy and Technology. Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. [Link]

  • PubChemLite. 3-chloro-4-methylphenyl disulfide (C14H12Cl2S2). [Link]

  • PubChem. 3-Chloro-4-methylphenol. [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

  • Google Patents.
  • Ahsan MJ, et al. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry. 2015.

Sources

Foundational

Presumptive Toxicological and Safety Profile for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Disclaimer: A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological studies for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS No. 1314965-00-8) did not yield sufficient data for a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological studies for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS No. 1314965-00-8) did not yield sufficient data for a definitive hazard assessment. This guide has been constructed using a presumptive "read-across" approach, leveraging data from structurally similar compounds. The information herein is intended for research and development professionals and should be considered an educated estimation of potential hazards. All recommendations must be validated by empirical testing of the specific compound.

Introduction and Rationale for Presumptive Analysis

1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a molecule for which public domain toxicological data is scarce. In such instances, a preliminary hazard identification can be constructed by examining the toxicological profiles of its constituent chemical moieties. This approach, known as "read-across," is a scientifically recognized method for data gap filling in toxicology.

For this analysis, we will consider the following structural analogues:

  • The 3-chloro-4-methylphenyl group: This moiety is present in the herbicide Chlorotoluron. Data from Chlorotoluron can inform us about the potential systemic effects, metabolism, and ecotoxicity related to this part of the molecule.[1]

  • The tertiary alcohol group (2-methylpropan-2-ol or tert-butanol): This functional group's toxicological profile, particularly its irritant properties and effects on the central nervous system, can be inferred from data on related tertiary alcohols.

  • Combined chlorinated aromatic and alcohol structure: Insights can be drawn from other chlorinated aromatic alcohols to predict potential for skin and eye irritation, as well as acute toxicity.

The following sections synthesize these data points to build a presumptive safety and toxicity profile.

Presumptive Hazard Identification and Classification

Based on the analysis of structural analogues, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is presumed to have the following hazard classifications according to the Globally Harmonized System (GHS):

Hazard ClassCategoryPresumed Hazard StatementBasis for Presumption
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedBased on data for structurally related chlorinated aromatic compounds.[2]
Skin IrritationCategory 2H315: Causes skin irritationCommon characteristic of chlorinated phenols and some tertiary alcohols.[2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritationCommon characteristic of many organic alcohols and chlorinated compounds.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA common property of volatile organic compounds and alcohols.[3]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long-lasting effectsBased on the known ecotoxicity of Chlorotoluron.

GHS Pictograms:




Presumptive Toxicological Profile
  • Acute Toxicity:

    • Oral: Likely to be harmful if swallowed, with a predicted LD50 in the range of 300-2000 mg/kg in rats.[2]

    • Dermal: May be harmful in contact with skin, with a predicted LD50 >2000 mg/kg.[2]

    • Inhalation: May cause respiratory tract irritation.[3]

  • Skin and Eye Irritation:

    • Expected to be a skin irritant, potentially causing redness and discomfort upon prolonged contact.[2][3]

    • Presumed to be a serious eye irritant, with the potential to cause significant but reversible damage.[2]

  • Sensitization:

    • There is insufficient data from analogues to predict skin sensitization potential. It is prudent to assume it may be a sensitizer.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR):

    • The analogue Chlorotoluron has been flagged as a possible carcinogen and endocrine disruptor.[1] Therefore, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol should be handled as a potential carcinogen and reproductive toxin until data proves otherwise.

  • Metabolism and Toxicokinetics:

    • It is anticipated that the molecule will be metabolized in the liver via oxidation of the methyl group on the phenyl ring and conjugation of the tertiary alcohol. The chlorinated aromatic ring may be persistent and could bioaccumulate.

Experimental Protocols for Hazard Verification

To move from a presumptive to a definitive toxicological profile, the following key studies, based on OECD guidelines, would be required:

Workflow for Toxicological Evaluation

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Acute Studies cluster_ecotox Ecotoxicology Ames Test OECD 471 Bacterial Reverse Mutation Test (Mutagenicity) HPRT Assay OECD 476 Mammalian Cell Gene Mutation Test (Mutagenicity) Ames Test->HPRT Assay If positive Skin Irritation OECD 439 In Vitro Skin Irritation (Reconstructed Human Epidermis) Acute Oral OECD 423 Acute Oral Toxicity (Acute Toxic Class Method) Skin Irritation->Acute Oral Proceed if in vitro positive Eye Irritation OECD 405 Acute Eye Irritation/Corrosion Skin Irritation->Eye Irritation Acute Dermal OECD 402 Acute Dermal Toxicity Acute Oral->Acute Dermal Daphnia Magna OECD 202 Daphnia sp. Acute Immobilisation Test Algal Growth OECD 201 Alga, Growth Inhibition Test Daphnia Magna->Algal Growth Compound 1-(3-chloro-4-methylphenyl) -2-methylpropan-2-ol Compound->Ames Test Initial Screen Compound->Skin Irritation Compound->Daphnia Magna Environmental Screen

Caption: Tiered testing strategy for hazard characterization.

Presumptive Safety and Handling (SDS Section Summaries)

Section 4: First-Aid Measures

  • Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Section 7: Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use of a chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily available.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

    • Respiratory Protection: If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Logical Flow for PPE Selection

Start Handling the Compound Ventilation Is a certified chemical fume hood available? Start->Ventilation UseHood Work within the fume hood Ventilation->UseHood Yes UseRespirator Wear NIOSH-approved respirator with organic vapor cartridges Ventilation->UseRespirator No Contact Potential for skin or eye contact? UseHood->Contact UseRespirator->Contact WearPPE Wear chemical goggles, nitrile gloves, and a lab coat Contact->WearPPE Yes NoContact Standard lab attire (long pants, closed-toe shoes) Contact->NoContact No End Proceed with Experiment WearPPE->End NoContact->End

Caption: Decision-making process for personal protective equipment.

Limitations and Conclusion

This document provides a presumptive toxicological and safety profile for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. It is critical to understand that these are predictions based on structural similarities to other chemicals. The actual toxicological properties of this specific compound could be significantly different.

This guide must not be used as a substitute for a compound-specific Safety Data Sheet.

Before any large-scale use or handling of this compound, it is imperative that empirical toxicological and safety testing be conducted to determine its actual hazard profile. The protocols and safety recommendations provided here should be considered as a starting point for a cautious and well-informed approach to handling this research chemical.

References

  • Agilent. (2024, April 3). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2024, November 30). Material Safety Data Sheet for 2-(4-Methylphenyl)propan-2-ol. Retrieved from [Link]

  • SHOFU DENTAL GmbH. (2016, December 20). Safety Data Sheet. Retrieved from [Link]

  • Qemetica. (2025, March 18). Safety Data Sheet. Retrieved from [Link]

  • Henry Schein. (2020, August 3). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylglyoxal. Retrieved from [Link]

  • AERU. (2026, February 18). Chlorotoluron (Ref: C 2242). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Halogenated Aryl Tertiary Alcohol Executive Rationale & Mechanistic Overview The synthesis of 1-(3-chloro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule Class: Halogenated Aryl Tertiary Alcohol

Executive Rationale & Mechanistic Overview

The synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is a critical transformation for generating sterically hindered, functionalized building blocks used in active pharmaceutical ingredients (APIs) and complex heterocycles. The most efficient, scalable, and atom-economical route to this tertiary alcohol is the double nucleophilic addition of a methyl Grignard reagent to ethyl 2-(3-chloro-4-methylphenyl)acetate.

Unlike aldehydes or ketones, esters undergo a tandem addition-elimination-addition sequence when exposed to Grignard reagents[1]. The first equivalent of methylmagnesium bromide (MeMgBr) attacks the ester carbonyl to form a tetrahedral magnesium hemiacetal intermediate. This intermediate rapidly collapses, expelling the ethoxide leaving group to generate an intermediate ketone (1-(3-chloro-4-methylphenyl)propan-2-one). Because ketones are more electrophilic than esters, the second equivalent of MeMgBr immediately attacks the ketone to form the stable tertiary alkoxide[2].

Mechanism A Ester Starting Material B Magnesium Hemiacetal A->B + MeMgBr C Ketone Intermediate B->C - EtOMgBr D Tertiary Alkoxide C->D + MeMgBr E Tertiary Alcohol D->E + H3O+

Figure 1: Mechanistic pathway of double Grignard addition to an ester.

Materials & Instrumentation

To ensure a self-validating and reproducible system, all reagents must meet strict purity and moisture-content thresholds. Grignard reagents are highly basic and will irreversibly react with adventitious water to form methane gas, destroying the stoichiometric ratio[3].

Reagent / MaterialRoleSpecifications / Equivalents
Ethyl 2-(3-chloro-4-methylphenyl)acetate Starting Material10.0 mmol (2.13 g), >98% purity
Methylmagnesium bromide (MeMgBr) Nucleophile2.5 - 3.0 eq (25.0 mmol, ~8.3 mL of 3.0 M in Et₂O)
Tetrahydrofuran (THF) Solvent20 mL, Anhydrous (≤50 ppm H₂O), stabilized
Ammonium Chloride (NH₄Cl) Quenching AgentSaturated aqueous solution (20 mL)
Ethyl Acetate (EtOAc) Extraction SolventACS Grade (3 × 20 mL)
Sodium Sulfate (Na₂SO₄) Drying AgentAnhydrous, granular

Note on Solvent Selection: THF acts as a Lewis base. The oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts that could precipitate insoluble magnesium halides[3].

Experimental Protocol

Workflow N1 1. Setup Dry glassware Ar/N2 atmosphere N2 2. Preparation Dissolve ester in THF Cool to 0 °C N1->N2 N3 N3 N2->N3 N4 4. Reaction Warm to RT Stir 2-4 hours N3->N4 N5 5. Quenching Cool to 0 °C Add sat. NH4Cl N4->N5 N6 6. Workup EtOAc extraction Brine wash N5->N6 N7 7. Purification Dry over Na2SO4 Column Chromatography N6->N7

Figure 2: Step-by-step experimental workflow for the Grignard synthesis.

Step 1: System Preparation (Autonomy & Safety)
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Allow the flask to cool to room temperature under a continuous flow of inert gas.

  • Causality: Atmospheric moisture will rapidly quench the MeMgBr reagent. A strictly anhydrous environment is non-negotiable.

Step 2: Reagent Solubilization & Temperature Control
  • Charge the flask with 2.13 g (10.0 mmol) of ethyl 2-(3-chloro-4-methylphenyl)acetate.

  • Add 20 mL of anhydrous THF via syringe. Stir until completely dissolved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Grignard Addition
  • Using a dry, inert syringe, slowly add 8.3 mL (25.0 mmol, 2.5 eq) of 3.0 M MeMgBr in diethyl ether dropwise over 15–20 minutes.

  • Causality: The nucleophilic attack on the carbonyl is highly exothermic. Dropwise addition at 0 °C prevents solvent reflux and suppresses side reactions, such as the enolization of the highly reactive intermediate ketone[4].

Step 4: Reaction Maturation & Self-Validation
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:EtOAc solvent system. The reaction is complete when the higher R_f ester spot disappears entirely, replaced by a lower R_f spot corresponding to the polar tertiary alcohol.

Step 5: Quenching & Phase Separation
  • Re-cool the flask to 0 °C.

  • Carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl dropwise.

  • Causality: A mild acid buffer (NH₄Cl) is required to protonate the tertiary alkoxide. Using strong mineral acids (e.g., HCl) poses a severe risk of dehydrating the newly formed tertiary alcohol into an undesired alkene[1].

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with 20 mL of brine (saturated NaCl) to remove residual water and salts.

Step 6: Isolation & Purification
  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc) to afford the pure 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol as a colorless to pale-yellow oil.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized product, compare the isolated material against the following expected spectral parameters:

Analytical MethodExpected Signals & Assignments
¹H NMR (400 MHz, CDCl₃) δ 7.20 (d, J = 1.5 Hz, 1H, Ar-H ortho to Cl); δ 7.15 (d, J = 7.8 Hz, 1H, Ar-H ortho to CH₃); δ 7.00 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H para to Cl); δ 2.70 (s, 2H, Ar-CH₂); δ 2.35 (s, 3H, Ar-CH₃); δ 1.50 (br s, 1H, -OH); δ 1.20 (s, 6H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ ~138.0 - 128.0 (6 × Aromatic C); δ 71.0 (Quaternary C-OH); δ 49.5 (Ar-CH₂); δ 29.0 (2 × -CH₃ on tertiary carbon); δ 20.0 (Ar-CH₃)
Mass Spectrometry (ESI+) m/z 181.0 [M - H₂O + H]⁺ (Tertiary alcohols frequently lose water in the ionization chamber); m/z 221.0 [M + Na]⁺

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Starting material remains) Moisture in the system quenched the Grignard reagent prematurely, altering the stoichiometry.Ensure glassware is strictly flame-dried. Increase MeMgBr equivalents to 3.0 to account for adventitious moisture.
Significant Ketone Byproduct Insufficient Grignard reagent to complete the second addition step[1].Verify the molarity of the MeMgBr reagent via titration (e.g., using iodine or salicylaldehyde phenylhydrazone) prior to use.
Alkene Byproduct Formation Dehydration of the tertiary alcohol during an overly acidic workup.Strictly use saturated NH₄Cl for the quench. Avoid HCl or H₂SO₄. Keep the quench temperature at 0 °C.

References

  • Ashenhurst, J. "Reactions of Grignard Reagents". Master Organic Chemistry. URL:[Link][1]

  • "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry". ACS Industrial & Engineering Chemistry Research. URL:[Link][2]

  • "17.5: Alcohols from Carbonyl Compounds - Grignard Reagents". Chemistry LibreTexts. URL:[Link]

  • Conlon, D. A., et al. "Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters". Advanced Synthesis & Catalysis. URL:[Link][4]

Sources

Application

Grignard reaction conditions for preparing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . The guide prioritizes the Benzyl Grignard Route (Reaction of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . The guide prioritizes the Benzyl Grignard Route (Reaction of 3-chloro-4-methylbenzyl chloride with acetone) as it utilizes the most commercially accessible building blocks, while addressing the specific technical challenge of preventing Wurtz homocoupling.

Executive Summary & Retrosynthetic Logic

The target molecule, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , is a tertiary alcohol featuring a benzylic methylene spacer. It serves as a critical lipophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates targeting GPCRs.

Retrosynthetic Analysis

The synthesis is approached via Disconnection A (C2–C3 bond cleavage) , utilizing a Grignard addition to a ketone.

  • Route 1 (Primary): Nucleophilic addition of (3-chloro-4-methylbenzyl)magnesium chloride to acetone .

    • Advantage:[1][2] Uses readily available benzyl chloride precursors and commodity solvent (acetone).

    • Challenge: Benzyl Grignard reagents are prone to Wurtz-type homocoupling (dimerization to yield 1,2-bis(3-chloro-4-methylphenyl)ethane). This protocol incorporates a "High-Dilution/Low-Temperature" strategy to mitigate this side reaction.

  • Route 2 (Alternative): Addition of Methylmagnesium bromide (2 equiv.) to Methyl (3-chloro-4-methylphenyl)acetate .

    • Note: Recommended only if the ester precursor is already on-hand, as it avoids the sensitive benzyl Grignard formation.

Reaction Scheme

G Start 3-Chloro-4-methylbenzyl chloride Mg Mg / Et2O (Activation) Start->Mg Step 1 Grignard Intermediate: Benzylmagnesium Chloride Mg->Grignard Formation (< 15°C) Product Target: 1-(3-chloro-4-methylphenyl)- 2-methylpropan-2-ol Grignard->Product Step 2: + Acetone SideProduct Side Product: Wurtz Dimer Grignard->SideProduct High Temp / Conc. Acetone Acetone (Electrophile)

Caption: Reaction pathway highlighting the critical branch point between product formation and Wurtz dimerization.

Critical Process Parameters (CPP)

Success in this synthesis relies on controlling the concentration of the benzyl halide radical intermediate.

ParameterSpecificationRationale
Solvent System Anhydrous Diethyl Ether (Et₂O)Et₂O solvates the Grignard complex more effectively than THF for benzyl halides, reducing the rate of dimerization.
Temperature (Formation) 10°C – 15°CTemperatures >20°C significantly increase Wurtz coupling rates.
Addition Rate Slow (Dropwise)Maintains a low concentration of unreacted alkyl halide relative to Mg surface.
Mg Activation Iodine (

) or DIBAL-H
Essential to minimize the "induction period" which can lead to thermal runaways.
Stoichiometry 1.2 equiv Mg / 1.5 equiv AcetoneSlight excess of Mg ensures complete consumption of the lachrymatory benzyl chloride.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Precursor: 3-Chloro-4-methylbenzyl chloride (Purity >97%). Note: Potent Lachrymator.

  • Metal: Magnesium turnings (Grignard grade), oven-dried.

  • Electrophile: Acetone (dried over

    
     or molecular sieves).
    
  • Solvent: Anhydrous Diethyl Ether (stabilized with BHT).

  • Activator: Iodine crystal or 1,2-Dibromoethane.[3]

Step 1: Preparation of (3-Chloro-4-methylbenzyl)magnesium Chloride

Safety Note: Perform all operations in a fume hood. The starting benzyl chloride is a severe eye and respiratory irritant.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with

    
     (3 cycles).
    
  • Mg Loading: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine.

  • Activation: Add enough anhydrous Et₂O to barely cover the Mg. Add approx. 5% of the total benzyl chloride volume directly to the Mg.

    • Observation: The iodine color should fade from purple to colorless, and gentle bubbling should commence. If not, gently warm with a heat gun until initiation occurs.[3]

  • Controlled Addition: Dilute the remaining benzyl chloride in Et₂O (1:4 v/v ratio).

    • Cooling: Place the RBF in a water bath (10–15°C). Do not use an ice bath initially, as it may stall the reaction.

    • Addition: Add the benzyl chloride solution dropwise over 60–90 minutes. Maintain a gentle reflux driven by the reaction exotherm, but do not exceed 25°C internal temperature if possible.

  • Post-Stir: After addition, stir at room temperature for 1 hour. The solution should be a cloudy gray/black.

Step 2: Grignard Addition to Acetone
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Electrophile Preparation: Dilute dry acetone (1.5 equiv) with an equal volume of anhydrous Et₂O.

  • Addition: Add the acetone solution dropwise to the Grignard reagent over 45 minutes.

    • Exotherm Control: Monitor internal temperature; keep below 10°C. A thick white precipitate (magnesium alkoxide) will form.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Quench and Workup

Critical Caution: Tertiary alcohols are susceptible to acid-catalyzed dehydration (elimination) to form alkenes. Avoid strong acids during workup.

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Tip: Add slowly to manage hydrogen evolution and exotherm.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][3][4][5][6][7][8][9]

  • Extraction: Extract the aqueous layer twice with Et₂O.[4][5]

  • Wash: Wash combined organics with water (1x) and Brine (1x).

  • Drying: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure (Rotovap) at <40°C.
    
Step 4: Purification

The crude oil may contain the Wurtz dimer (solid) and the target alcohol (liquid/low-melting solid).

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 → 80:20).

  • Elution Order:

    • Non-polar impurities (Wurtz dimer, unreacted halides).

    • Target Product: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Troubleshooting & Quality Control

Common Failure Modes
SymptomCauseCorrective Action
Reaction does not initiate Passivated Mg surface or wet solvent.Add 0.1 equiv of 1,2-dibromoethane (entrainment method). Sonicate the Mg turnings before use.
High yield of white solid (Dimer) Temperature too high or addition too fast.Repeat with strictly controlled temperature (<15°C) and slower addition rate.
Product contains alkene Acidic workup was too harsh (dehydration).Use buffered

for quenching. Ensure rotovap bath is not >40°C.
Analytical Validation (Expected Data)
  • 1H NMR (

    
    ): 
    
    • 
       7.1–7.3 (m, 3H, Aromatic).
      
    • 
       2.70 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       2.35 (s, 3H, Ar-
      
      
      
      ).
    • 
       1.25 (s, 6H, 
      
      
      
      ).
    • 
       1.5–2.0 (br s, 1H, 
      
      
      
      ).
  • IR: Broad stretch at ~3400

    
     (O-H stretch), absence of C=O stretch.
    

References

  • Grignard Reagent Preparation & Wurtz Coupling

    • Title: Side Reactions in the Form
    • Source:Journal of the American Chemical Society.
    • Context: Discusses the kinetics of dimerization vs.
    • (Representative)

  • General Protocol for Tertiary Alcohols

    • Title: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.[5]

    • Source: BenchChem Application Notes.[3][5]

    • URL:

  • Safety Data (3-chloro-4-methylbenzyl chloride)

    • Title: 3-Chloro-4-methylbenzyl chloride MSDS.
    • Source: PubChem / Sigma-Aldrich.
    • Context: Handling of lachrymators and alkylating agents.[1][9]

Sources

Method

Application Note: Scalable Synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Abstract & Core Directive This application note details the optimized protocol for the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , a tertiary alcohol intermediate valuable in the development of agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized protocol for the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , a tertiary alcohol intermediate valuable in the development of agrochemicals and pharmaceutical scaffolds.

The synthesis utilizes a Grignard reaction between 3-chloro-4-methylbenzyl chloride and acetone. While Grignard chemistry is foundational, benzyl halides present specific challenges—notably the risk of Wurtz homocoupling (dimerization) and the lachrymatory nature of the starting material. This guide prioritizes exotherm control , chemoselectivity , and operator safety .

Retrosynthetic Analysis & Reaction Scheme

The target molecule is disconnected at the C1-C2 bond relative to the alcohol, revealing a benzyl Grignard reagent and acetone as the most logical precursors.

Visual: Reaction Pathway

ReactionScheme SM1 3-Chloro-4-methylbenzyl chloride Inter Grignard Intermediate (Ar-CH2-MgCl) SM1->Inter Step 1: Insertion Mg Mg / THF (Activation) Mg->Inter Product Target: 1-(3-chloro-4-methylphenyl)- 2-methylpropan-2-ol Inter->Product Step 2: Nucleophilic Addn + H3O+ Quench Acetone Acetone Acetone->Product

Caption: Two-step one-pot synthesis involving the formation of the organomagnesium intermediate followed by nucleophilic attack on acetone.

Materials & Reagent Specifications

Critical Safety Note: 3-Chloro-4-methylbenzyl chloride is a potent lachrymator and skin irritant. All operations must be performed in a properly functioning fume hood.

ReagentEquiv.RoleCritical Specification
3-Chloro-4-methylbenzyl chloride 1.0Substrate>97% purity; Handle in hood (Lachrymator)
Magnesium Turnings 1.2ReagentOven-dried; mechanically crushed to expose fresh surface
Acetone 1.5ElectrophileAnhydrous (dried over CaSO₄ or molecular sieves)
THF (Tetrahydrofuran) SolventMediumAnhydrous; Inhibitor-free preferred
Iodine (I₂) Cat.InitiatorCrystal form; activates Mg surface
Sat. NH₄Cl (aq) ExcessQuenchBuffers pH to prevent acid-catalyzed dehydration

Detailed Experimental Protocol

Phase 1: Equipment Preparation
  • Glassware Drying: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for at least 2 hours. Assemble hot under a stream of nitrogen or argon.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction to prevent quenching of the Grignard reagent by atmospheric moisture.

Phase 2: Formation of Grignard Reagent

Objective: Generate (3-chloro-4-methylbenzyl)magnesium chloride while minimizing homocoupling (dimer formation).

  • Mg Activation: Place Magnesium turnings (1.2 equiv) into the RBF. Add a single crystal of Iodine. Heat gently with a heat gun until iodine vapor sublimes, coating the Mg. Allow to cool.

  • Solvent Charge: Cover the Mg with a minimal volume of anhydrous THF (approx. 5-10 mL for a 10g scale reaction).

  • Initiation:

    • Dissolve 3-chloro-4-methylbenzyl chloride (1.0 equiv) in anhydrous THF (concentration ~1 M).

    • Add approx. 5% of this solution to the Mg turnings.

    • Observation: Initiation is confirmed by the disappearance of the iodine color (brown to clear/grey) and the onset of spontaneous reflux.

    • Troubleshooting: If initiation does not occur after 5 minutes, add 2 drops of 1,2-dibromoethane and apply localized heat.

  • Controlled Addition: Once initiated, add the remaining benzyl chloride solution dropwise over 45–60 minutes.

    • Control: Maintain a gentle reflux using the heat of reaction. If the reaction becomes too vigorous, cool strictly to 20–25°C (benzyl Grignards are prone to Wurtz coupling at high temps).

  • Completion: Stir for an additional 1 hour at room temperature. The solution should appear dark grey/turbid.

Phase 3: Nucleophilic Addition of Acetone
  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Addition: Dissolve Acetone (1.5 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

    • Note: The reaction is exothermic.[2] Maintain internal temperature < 10°C to ensure regioselectivity and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours.

Phase 4: Workup & Purification
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Why NH₄Cl? Strong acids (HCl) can cause the elimination of the tertiary alcohol to form an alkene (dehydration). NH₄Cl provides a mild hydrolysis.

  • Extraction: Separate layers. Extract the aqueous phase with Ethyl Acetate (3x).

  • Wash/Dry: Combine organics, wash with Brine, and dry over Anhydrous Sodium Sulfate (Na₂SO₄).[1]

  • Concentration: Remove solvent under reduced pressure (Rotovap).

  • Purification:

    • Method: High-vacuum distillation or Silica Gel Flash Chromatography.

    • Eluent (Chromatography): Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Target: The product is a viscous oil or low-melting solid.

Process Workflow Diagram

Workflow cluster_prep Reagent Prep cluster_rxn Grignard Formation cluster_add Electrophile Addition cluster_workup Isolation start Start: Inert Atmosphere Setup act Activate Mg (Iodine/Heat) start->act solv Dissolve Benzyl Chloride in THF start->solv init Initiate Reaction (5% charge) act->init solv->init add1 Dropwise Addition (45 min) Maintain mild reflux init->add1 Exotherm observed cool Cool to 0°C add1->cool Stir 1h @ RT add2 Add Acetone/THF slowly cool->add2 quench Quench with Sat. NH4Cl add2->quench Stir 2h @ RT purify Extract -> Dry -> Distill/Column quench->purify

Caption: Step-by-step operational workflow for the synthesis, emphasizing temperature checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation Mg surface passivated (oxide layer).Add 1,2-dibromoethane (entrainment method) or sonicate the Mg/THF mixture briefly before adding halide.
Low Yield (Dimer) Wurtz coupling (Ar-CH₂-CH₂-Ar).High concentration of benzyl halide. Solution: Dilute the benzyl chloride further and add very slowly to the Mg.
Product Dehydration Acidic workup too strong.Use NH₄Cl instead of HCl. Ensure rotary evaporator bath is < 40°C.
Starting Material Remains Moisture in solvent.Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

Analytical Validation

To confirm the identity of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol , look for these characteristic signals (¹H NMR, CDCl₃, 400 MHz):

  • Aromatic Region: ~7.1–7.3 ppm (3H, multiplet, pattern characteristic of 1,3,4-substitution).

  • Benzylic CH₂: ~2.7 ppm (2H, singlet). Note: This shift is distinct from the starting chloride (~4.5 ppm).

  • Methyl (Ar-CH₃): ~2.35 ppm (3H, singlet).

  • Gem-Dimethyl (C(CH₃)₂): ~1.2 ppm (6H, singlet).

  • Hydroxyl (OH): Broad singlet, shift varies with concentration (often ~1.5–2.0 ppm).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Rakita, P. E.; Silverman, G. S.Handbook of Grignard Reagents; Marcel Dekker: New York, 1996. (Mechanistic insights into benzyl halide coupling).
  • BenchChem. Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride. Link (Accessed 2023).

  • Fisher Scientific. Safety Data Sheet: 3-Chloro-4-methylbenzyl chloride. Link (Accessed 2023).

  • Master Organic Chemistry. Reaction of Grignard Reagents With Ketones To Give Tertiary Alcohols. Link (General mechanism validation).

Sources

Application

Application Note: Catalytic Oxidation of 1-(3-Chloro-4-methylphenyl)-2-methylpropan-2-ol

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This application note details the protocols for the catalytic oxidation of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CMP-2-ol) . As a tertiary alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the protocols for the catalytic oxidation of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CMP-2-ol) . As a tertiary alcohol featuring a substituted benzyl scaffold, CMP-2-ol presents a unique chemoselective challenge.[1] The tertiary hydroxyl group is sterically hindered and resistant to direct oxidation without skeletal rupture.[1] Therefore, "oxidation" in the context of this molecule refers to two distinct, high-value pathways relevant to drug development:[1]

  • Benzylic C-H Oxidation (Synthetic Utility): Selective oxidation of the benzylic methylene position (C1) to generate the corresponding

    
    -hydroxy ketone (acyloin).[1] This motif is a critical pharmacophore in antidepressants and sympathomimetic agents.[1]
    
  • Aromatic Methyl Oxidation (Metabolic/Stability Profiling): Oxidation of the p-methyl substituent to the corresponding benzoic acid, simulating Phase I metabolic degradation or oxidative impurities.[1]

Substrate Analysis[1][8]
  • Compound: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClO[1]
  • Key Reactivity Sites:

    • Site A (Benzylic Methylene): Activated by the aromatic ring but sterically influenced by the adjacent tertiary alcohol.[1] Susceptible to radical C-H activation.[1]

    • Site B (Aromatic Methyl): Electronically activated by the ring; prone to oxidation to carboxylic acid under forcing conditions.[1]

    • Site C (Tertiary Alcohol): Chemically inert to standard oxidants (Swern, Jones) but directs solubility and steric environment.[1]

Reaction Pathways & Logic

The following diagram illustrates the two divergent oxidation pathways. Pathway A is the primary synthetic goal for functionalization, while Pathway B represents oxidative degradation.[1]

OxidationPathways Substrate Substrate: 1-(3-Cl-4-Me-Ph)-2-methylpropan-2-ol (Tertiary Alcohol) ProductA Target A (Synthesis): 1-(3-Cl-4-Me-Ph)-2-hydroxy- 2-methylpropan-1-one (Alpha-Hydroxy Ketone) Substrate->ProductA Pathway A: Benzylic C-H Oxidation (NHPI / Co(II) / O2) ProductB Target B (Degradation): 3-Chloro-4-(2-hydroxy-2-methylpropyl) benzoic acid Substrate->ProductB Pathway B: Aromatic Methyl Oxidation (Co/Mn/Br / O2)

Figure 1: Divergent catalytic oxidation pathways for CMP-2-ol. Pathway A yields the functionalized ketone; Pathway B yields the carboxylic acid metabolite.[1]

Protocol A: Selective Benzylic C-H Oxidation (Synthesis)

Objective: To convert the benzylic methylene group (-CH


-) into a carbonyl group (-C=O-), yielding the 

-hydroxy ketone.[1] Mechanism: Radical-chain oxidation mediated by N-Hydroxyphthalimide (NHPI).[1] NHPI acts as a radical organocatalyst (PINO radical) that abstracts the benzylic hydrogen, followed by oxygen trapping.[1]
Materials & Reagents
ReagentRoleEquiv. / Conc.
CMP-2-ol Substrate1.0 equiv (e.g., 5.0 mmol)
NHPI Organocatalyst10 mol%
Co(OAc)

[1]·4H

O
Co-catalyst5 mol%
Oxygen (O

)
Oxidant1 atm (Balloon)
Acetonitrile (MeCN) Solvent0.2 M (25 mL)
Sodium Sulfite (sat.[1] aq.) Quenching AgentExcess
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve CMP-2-ol (1.06 g, 5.0 mmol) in Acetonitrile (25 mL).

  • Catalyst Addition: Add NHPI (82 mg, 0.5 mmol) and Co(OAc)

    
    ·4H
    
    
    
    O
    (62 mg, 0.25 mmol).[1] The solution should turn a deep red/brown color upon stirring.[1]
  • Oxygenation: Fit the flask with a reflux condenser. Purge the system with O

    
     for 5 minutes, then attach an O
    
    
    
    balloon (1 atm).
  • Reaction: Heat the mixture to 75°C (oil bath). Stir vigorously (800 rpm) to ensure gas-liquid mass transfer.

    • Note: The reaction typically requires 6–12 hours.[1] Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The product will be more polar than the starting material.[1]

  • Quenching: Cool to room temperature. Add saturated aqueous Na

    
    SO
    
    
    
    (10 mL) and stir for 15 minutes to destroy organic peroxides formed during the radical process.
  • Workup: Evaporate most of the MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 65–75% of the


-hydroxy ketone.[1]

Protocol B: Oxidative Stability Profiling (Forced Degradation)[1]

Objective: To assess the stability of the aromatic methyl group under oxidative stress, simulating metabolic oxidation to the carboxylic acid. Mechanism: Metal-catalyzed autoxidation (Amoco-type process) involving Co/Mn/Br synergy.[1]

Materials & Reagents
ReagentRoleConditions
CMP-2-ol Substrate100 mg
Co(OAc)

/ Mn(OAc)

Catalyst System10 mol% each
NaBr Promoter5 mol%
Acetic Acid / H

O
Solvent95:5 mixture (5 mL)
Air/O

OxidantOpen vessel / Sparging
Step-by-Step Procedure
  • Dissolution: Dissolve CMP-2-ol (100 mg) in glacial acetic acid (4.75 mL) and water (0.25 mL) in a reaction vial.

  • Catalyst Addition: Add Co(OAc)

    
     (0.1 eq), Mn(OAc)
    
    
    
    (0.1 eq), and NaBr (0.05 eq).[1]
  • Stress Condition: Heat to 90°C with air sparging (or open vial with vigorous stirring) for 24 hours.

  • Analysis: Take a 50 µL aliquot, dilute with MeOH, and analyze via LC-MS.

  • Target Identification: Look for the [M+H]+ peak corresponding to the carboxylic acid derivative (Mass shift: +30 Da from -CH3 to -COOH).[1]

    • Substrate MW: ~212.7 Da[1]

    • Acid Product MW: ~242.7 Da[1]

Mechanistic Insight: NHPI Catalytic Cycle

Understanding the radical mechanism is crucial for troubleshooting low yields.[1] The NHPI radical (PINO) abstracts the benzylic hydrogen, which is the rate-determining step.[1]

NHPICycle NHPI NHPI (Pre-catalyst) PINO PINO Radical (Active Species) NHPI->PINO Co(II) + O2 PINO->NHPI H-Abstraction Radical Benzylic Radical (C•) PINO->Radical + Substrate Substrate Substrate (Benzylic C-H) Peroxide Benzylic Peroxide (C-O-O•) Radical->Peroxide + O2 (Fast) Product Ketone Product (C=O) Peroxide->Product Dehydration/Co(II)

Figure 2: Catalytic cycle of NHPI-mediated benzylic oxidation.[1] The PINO radical is the key H-abstracting species.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Radical termination; "Induction period" failure.[1]Add a radical initiator (e.g., AIBN, 1 mol%) to kickstart the PINO radical formation.[1] Increase O

flow.
Over-oxidation (Acid formation) Reaction time too long; Temperature too high.[1]Stop reaction at 80% conversion. Lower temperature to 60°C.
Chlorine Loss (Dehalogenation) Reductive dechlorination (rare in oxidative conditions but possible with metals).[1]Ensure oxidative environment is maintained.[1] Switch from Co/Mn to metal-free NHPI/Anthraquinone system.[1]
Tertiary Alcohol Dehydration Acidic byproducts (e.g., benzoic acid) catalyzing elimination.[1]Add solid NaHCO

(0.5 equiv) to the reaction mixture to buffer acidity.

References

  • Ishii, Y., et al. (1997).[1] "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide (NHPI) as a Radical Catalyst." Journal of Organic Chemistry. Link[1]

  • Sheldon, R. A., & Arends, I. W. C. E. (2004).[1] "Organocatalytic Oxidations Mediated by N-Hydroxyphthalimide." Advanced Synthesis & Catalysis. Link[1]

  • Recupero, F., & Punta, C. (2007).[1] "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews. Link[1]

  • Tashiro, Y., et al. (2001).[1] "Aerobic Oxidation of Alkylbenzenes Catalyzed by NHPI." Advanced Synthesis & Catalysis. Link[1]

  • FDA Guidance for Industry. (2011). "Stress Testing of Drug Substances and Drug Products."[1] U.S. Food and Drug Administration.[1] Link

Sources

Method

Application Notes and Protocols for the Aromatic Functionalization of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Introduction The targeted functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. The molecule 1-(3-chloro-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The targeted functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. The molecule 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol presents a unique platform for derivatization, offering multiple avenues for structural modification to modulate its physicochemical and biological properties. This tertiary alcohol, bearing a substituted phenyl ring, can be strategically elaborated to generate a library of novel compounds for high-throughput screening and lead optimization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various strategies to functionalize the aromatic ring of this molecule, complete with detailed protocols and mechanistic insights.

Molecular Structure and Reactivity Analysis

The regiochemical outcome of any substitution on the aromatic ring of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is governed by the electronic and steric interplay of the three existing substituents: the chloro group, the methyl group, and the 2-hydroxy-2-methylpropyl group.

  • Chloro Group (-Cl): This substituent is deactivating due to its electron-withdrawing inductive effect (-I), yet it is an ortho, para-director because of its electron-donating resonance effect (+R) involving its lone pairs.[1]

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect (+I) and hyperconjugation.[2][3][4][5]

  • 2-hydroxy-2-methylpropyl Group (-C(CH₃)₂OH): This alkyl group is generally considered to be weakly activating and an ortho, para-director due to its electron-donating inductive effect.[1]

Considering the positions of the existing substituents, the two available positions for substitution on the aromatic ring are C2 and C6 (ortho to the chloro and meta to the methyl and alkyl groups) and C5 (ortho to the methyl and meta to the chloro and alkyl groups). The directing effects of the substituents are summarized below:

SubstituentPositionDirecting Effect
ChloroC3ortho, para
MethylC4ortho, para
2-hydroxy-2-methylpropylC1ortho, para

Based on a qualitative analysis, the C5 position is activated by both the ortho-methyl group and the para-2-hydroxy-2-methylpropyl group, while being deactivated by the meta-chloro group. The C2 position is activated by the para-methyl group and the ortho-2-hydroxy-2-methylpropyl group, and deactivated by the ortho-chloro group. The C6 position is activated by the ortho-2-hydroxy-2-methylpropyl group and deactivated by the meta-chloro and meta-methyl groups. Therefore, electrophilic substitution is most likely to occur at the C2 and C5 positions. Steric hindrance from the bulky 2-hydroxy-2-methylpropyl group may disfavor substitution at the C2 and C6 positions.

I. Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a wide range of functional groups onto an aromatic ring.[6][7]

A. Nitration

The introduction of a nitro group (-NO₂) serves as a versatile handle for further transformations, such as reduction to an amine.

Protocol for Nitration:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, cautiously add 1.5 mL of concentrated sulfuric acid. While stirring, slowly add 1.5 mL of concentrated nitric acid.[8] Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate round-bottom flask, dissolve 1.0 g of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol in 10 mL of a suitable solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-formed nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Regioselectivity: Nitration is expected to yield a mixture of 2-nitro and 5-nitro isomers. The precise ratio will be influenced by the reaction conditions.[9][10]

Troubleshooting:

  • Di-nitration: Use of a milder nitrating agent (e.g., acetyl nitrate) or shorter reaction times can minimize the formation of dinitrated products.

  • Oxidation of the alcohol: The strongly acidic and oxidizing conditions can lead to side reactions. Careful temperature control is crucial.

B. Halogenation

Direct halogenation introduces bromine or chlorine atoms onto the aromatic ring.

Protocol for Bromination:

  • Reaction Setup: Dissolve 1.0 g of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol in 15 mL of a non-polar solvent like carbon tetrachloride or dichloromethane in a flask protected from light.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent and purify the product by column chromatography.

Expected Regioselectivity: Similar to nitration, bromination is expected to occur primarily at the C2 and C5 positions.

C. Friedel-Crafts Acylation

This reaction introduces an acyl group, which can be a precursor to various other functionalities.[11][12][13]

Protocol for Acetylation:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in 20 mL of anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).[14]

  • Substrate Addition: After stirring for 15 minutes, add a solution of 1.0 g of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol in 10 mL of anhydrous dichloromethane dropwise.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Expected Regioselectivity: Due to the steric bulk of the incoming acyl group, acylation is likely to favor the less hindered C5 position.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, even with less reactive aryl chlorides.[15][16]

A. Suzuki-Miyaura Coupling

The Suzuki coupling enables the formation of a C-C bond between the aryl chloride and an organoboron reagent.[17][18][19]

Protocol for Suzuki Coupling with Phenylboronic Acid:

  • Reaction Setup: In a Schlenk flask, combine 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (1.0 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Troubleshooting:

  • Low Yield: The choice of palladium catalyst and ligand is crucial for the coupling of aryl chlorides.[20] Catalysts based on bulky, electron-rich phosphine ligands may improve yields.[16]

B. Sonogashira Coupling

This reaction forms a C-C bond between the aryl chloride and a terminal alkyne.[21][22][23]

Protocol for Sonogashira Coupling with Phenylacetylene:

  • Reaction Setup: To a degassed mixture of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like triethylamine or a mixture of toluene and a base, add phenylacetylene (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalysts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Note: Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid homocoupling of the alkyne.[24]

C. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of various amine functionalities.[25][26][27][28][29]

Protocol for Buchwald-Hartwig Amination with Morpholine:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (1.0 equivalent), morpholine (1.2 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equivalents) in an anhydrous, aprotic solvent like toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

III. Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) offers a regioselective route to functionalize the positions ortho to a directing metalating group (DMG).[30][31][32] While the existing substituents on the target molecule are not strong DMGs, the tertiary alcohol could potentially direct lithiation to the C2 and C6 positions after conversion to a more effective directing group, such as a carbamate.

Conceptual Workflow for DoM:

  • Protection/Derivatization: Convert the tertiary alcohol to a suitable DMG, for example, by reaction with an isocyanate to form a carbamate.

  • Lithiation: Treat the derivatized substrate with a strong base like n-butyllithium or sec-butyllithium at low temperature (-78 °C) in an anhydrous solvent like THF.[33][34]

  • Quenching with Electrophiles: Quench the resulting aryllithium species with a desired electrophile (e.g., CO₂, I₂, aldehydes, ketones).

  • Deprotection: If necessary, remove the directing group to reveal the functionalized product.

Diagrams

Electrophilic_Aromatic_Substitution_Workflow Start 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol EAS Electrophilic Aromatic Substitution Start->EAS Nitration Nitration (HNO₃, H₂SO₄) EAS->Nitration Halogenation Halogenation (Br₂, FeBr₃) EAS->Halogenation Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) EAS->Acylation Products Functionalized Products (Nitro, Halo, Acyl derivatives) Nitration->Products Halogenation->Products Acylation->Products

Caption: General workflow for electrophilic aromatic substitution.

Palladium_Cross_Coupling_Workflow Start 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Suzuki Suzuki Coupling (ArB(OH)₂, Pd cat., base) Pd_Coupling->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd cat., Cu(I), base) Pd_Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd cat., ligand, base) Pd_Coupling->Buchwald Products Functionalized Products (Biaryls, Alkynylarenes, Arylamines) Suzuki->Products Sonogashira->Products Buchwald->Products

Caption: Overview of palladium-catalyzed cross-coupling strategies.

Conclusion

The functionalization of the aromatic ring in 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol offers a rich landscape for chemical exploration. The judicious choice of synthetic strategy, whether it be electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed ortho-metalation, allows for the precise installation of a diverse array of functional groups. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in their efforts to synthesize novel derivatives with potentially enhanced biological activity or material properties. Careful consideration of the interplay between the electronic and steric effects of the substituents is paramount for achieving the desired regioselectivity and maximizing reaction yields.

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  • Lochmann, L., & Trekoval, J. (1987). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. Collection of Czechoslovak Chemical Communications, 52(7), 1739-1745. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4475-4481. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Technical Support Center: Synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Case ID: #SYN-1314965-OPT Subject: Yield Optimization & Troubleshooting for Benzylic Tertiary Alcohol Synthesis Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Case ID: #SYN-1314965-OPT Subject: Yield Optimization & Troubleshooting for Benzylic Tertiary Alcohol Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are synthesizing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 1314965-00-8).[1] Structural Analysis: This is a homobenzylic tertiary alcohol .[1] Retrosynthetic Logic: The most direct route is the nucleophilic addition of (3-chloro-4-methylbenzyl)magnesium chloride to acetone .[1]

The Yield Trap: Researchers often report yields <40% for this specific class of molecules due to two invisible failure modes:

  • Wurtz Homocoupling: Benzyl halides are notorious for reacting with their own Grignard reagent to form a "dimer" (1,2-diarylethane), killing 50%+ of your starting material before you even add the acetone.[1]

  • Acid-Catalyzed Elimination: The target is a tertiary alcohol.[1][2] Standard acidic workups (HCl) will dehydrate it into an alkene (isobutylene derivative) within minutes.[1]

This guide provides the protocols to bypass these specific pitfalls.

Module 1: Grignard Formation (The "Wurtz" Suppression)

User Question: "My Grignard initiation is sluggish, and I see a heavy white precipitate forming before I even add the acetone. My final yield is low. What is happening?"

Diagnosis: You are witnessing Wurtz Homocoupling .[1] The "white precipitate" is likely Magnesium Chloride salts mixed with the homocoupled dimer (1,2-bis(3-chloro-4-methylphenyl)ethane).[1] This occurs when the concentration of organic halide is too high near the Magnesium surface.

The Solution: High-Dilution & Solvent Switching Standard THF is often too polar, stabilizing the radical intermediates that lead to coupling. We recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether, and using a "Slow-Feed" protocol.[1]

Optimized Protocol:

  • Activation: Flame-dry the flask. Add Mg turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 20 mins.

  • Solvent: Use 2-MeTHF (anhydrous).[1] It reduces homocoupling by an order of magnitude compared to THF [1].

  • Initiation: Cover Mg with minimal solvent.[1] Add only 5% of your benzyl chloride. Wait for exotherm/color change (turbid grey).[1]

  • The Critical Step (Slow Feed): Dissolve the remaining benzyl chloride in 2-MeTHF (1:5 dilution). Add this solution dropwise over 2 hours at 0°C .

    • Why? Keeping the concentration of unreacted benzyl chloride low prevents it from reacting with the already-formed Grignard reagent.

Data: Solvent Impact on Benzyl Grignard Yield

Solvent SystemWurtz Dimer (Impurity)Active Grignard YieldNotes
THF (Batch) High (~30-40%)Low (~50%)High polarity stabilizes coupling radicals.[1]
Diethyl Ether Moderate (~15%)Moderate (~75%)Volatile; safety risks at scale.[1]
2-MeTHF (Slow Feed) Very Low (<5%) Excellent (>90%) Higher boiling point, green solvent, suppresses dimer [1].[1]

Module 2: The Electrophilic Addition (Acetone)

User Question: "The Grignard formed, but after adding acetone and working it up, I recovered mostly starting material or complex mixtures."

Diagnosis: Acetone is small and enolizable.[1] If added too fast or at high temperatures, the Grignard acts as a base (deprotonating acetone) rather than a nucleophile .

The Solution: Cryogenic Addition & Cerium (Optional)

  • Temperature: Cool the Grignard solution to -10°C to 0°C .

  • Stoichiometry: Use 1.5 to 2.0 equivalents of dry acetone.

  • Addition: Add acetone (diluted 1:1 in solvent) slowly.

    • Pro-Tip: If yields remain low, add anhydrous CeCl3 (Cerium(III) chloride) to the Grignard before adding acetone (Imamoto conditions).[1] This suppresses basicity and promotes nucleophilic attack [2].[1]

Module 3: Work-up & Isolation (Preventing Dehydration)

User Question: "I saw the product spot on TLC during the reaction, but after washing with 1M HCl and concentrating, the NMR shows an alkene. Where did my alcohol go?"

Diagnosis: You destroyed your product during workup. Tertiary benzylic alcohols are extremely acid-sensitive .[1] Even weak acids like 1M HCl can catalyze the E1 elimination of water to form the conjugated alkene [3].

The Solution: Buffered Quench Never use strong acids to quench this reaction.

Optimized Work-up Protocol:

  • Quench: Pour the reaction mixture into a stirred, ice-cold solution of saturated Ammonium Chloride (NH4Cl) . This buffers the pH to ~9.

  • Extraction: Extract immediately with Ethyl Acetate.

  • Washing: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO3) to ensure no trace acidity remains.

  • Drying: Use Na2SO4 (neutral), not MgSO4 (slightly acidic).[1]

  • Evaporation: Do not heat the rotovap bath above 35°C.

Visual Workflow: Optimized Synthesis Path

The following diagram outlines the critical control points (CCPs) to ensure high yield.

G Start Start: 3-Cl-4-Me-Benzyl Chloride SolventChoice Decision: Solvent Selection Start->SolventChoice GrignardForm Grignard Formation (0°C, Slow Addition) SolventChoice->GrignardForm Use 2-MeTHF (Recommended) Check1 CCP 1: Wurtz Coupling Risk (Keep Halide Conc. Low) SolventChoice->Check1 Using THF (High Risk) GrignardForm->Check1 Addition Acetone Addition (-10°C, 1.5 eq) GrignardForm->Addition Quench Quench: Sat. NH4Cl (NO HCl allowed) Addition->Quench Isolation Isolation: Neutral pH Workup Quench->Isolation Prevent E1 Elimination Product Target: 1-(3-Cl-4-Me-Ph)-2-methylpropan-2-ol Isolation->Product

Caption: Workflow highlighting the suppression of Wurtz coupling (CCP 1) and prevention of acid-catalyzed elimination during quench.

References

  • Gordon, R. et al. (2011).[1] Grignard Reactions Go Greener with Continuous Processing: Benzyl Grignard Reaction in situ reaction purity.[1][3] ACS Green Chemistry Institute.[1]

  • Imamoto, T. et al. (1989).[1] Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[1] Journal of the American Chemical Society, 111(12), 4392–4398. [1]

  • Ashenhurst, J. (2015).[1][4] Elimination of Tertiary Alcohols Proceeds Through an E1 Mechanism.[2][4] Master Organic Chemistry.[1]

  • Knochel, P. et al. (2004).[1][5][6][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][7][8] Angewandte Chemie International Edition, 43, 3333-3336.[1][7] [1]

Sources

Optimization

purification techniques for crude 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Technical Support Center: Purification of Crude 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Welcome to the Technical Support Center You are likely working with 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 13...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Welcome to the Technical Support Center

You are likely working with 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 1314965-00-8), a tertiary homobenzylic alcohol often synthesized via Grignard addition (e.g., 3-chloro-4-methylbenzyl magnesium chloride + acetone).

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of compounds. The tertiary alcohol moiety adjacent to a benzylic position makes this molecule extremely prone to acid-catalyzed dehydration , leading to the formation of styrenyl-type alkenes.

This guide replaces standard templates with a troubleshooting-first approach, addressing the specific chemical instabilities of this molecule.

Part 1: The Core Instability (Dehydration)

User Complaint: "I distilled my crude product, but the NMR shows a mixture of the alcohol and new olefinic peaks at 5.0–6.5 ppm. The product is also oiling out instead of solidifying."

Diagnosis: You are experiencing Thermal Dehydration . The tertiary carbocation intermediate of this compound is stabilized by both the adjacent methyl groups and, to a lesser extent, the homobenzylic effect. Even trace acidity on glassware or silica gel surfaces can catalyze the elimination of water (E1 mechanism) to form 1-(3-chloro-4-methylphenyl)-2-methylprop-1-ene .

Visualizing the Risk

DehydrationRisk cluster_0 Critical Failure Mode: E1 Elimination Alcohol Target Alcohol (Tertiary) Carbocation Tertiary Carbocation (Intermediate) Alcohol->Carbocation -H2O (Slow Step) Acid Trace Acid / Heat (Silica, Unwashed Glass) Acid->Alcohol Catalyzes Alkene Dehydrated Alkene (Impurity) Carbocation->Alkene -H+ (Fast)

Caption: The E1 elimination pathway. Note that heat and trace acidity drastically lower the activation energy for the initial water loss.

Part 2: Troubleshooting & Protocols

Module A: Distillation (The "Safe" Way)

Q: Can I distill this compound to remove the Wurtz coupling dimers? A: Yes, but only under strict conditions. Standard distillation will decompose it.

Protocol:

  • Pre-Treatment: Dissolve crude in Et2O and wash with 5% NaHCO3 to ensure pH is neutral/basic.

  • Glassware Conditioning: Rinse your distillation flask and condenser with a 1% solution of NH4OH in methanol, then dry. This neutralizes active acidic sites on the glass surface.

  • Vacuum: High vacuum is non-negotiable (< 1.0 mmHg).

  • Temperature: Keep the oil bath below 110°C . If the product does not distill, do not increase heat; improve your vacuum.

Module B: Crystallization (The "Oiling Out" Fix)

Q: My product is a viscous oil. Literature suggests it should be a solid (MP ~40-70°C). How do I induce crystallization? A: This compound tends to supercool. "Oiling out" occurs when the impurity profile disrupts the crystal lattice.

Protocol:

  • Solvent System: Use Pentane : Diethyl Ether (10:1) . The compound is highly soluble in ether but sparingly soluble in cold pentane.

  • Procedure:

    • Dissolve the oil in the minimum amount of warm ether (30°C).

    • Add pentane dropwise until slight turbidity persists.

    • Seed it: If you lack a seed crystal, scratch the inner glass wall with a glass rod (induces nucleation sites).

    • Cooling: Place in a -20°C freezer for 24 hours. Do not use dry ice/acetone immediately, as rapid cooling traps impurities.

Module C: Chromatography (Silica Gel Issues)

Q: My product decomposes on the column. I see tailing and poor separation. A: Silica gel is slightly acidic (pH ~5-6). This is sufficient to dehydrate tertiary alcohols.

Protocol:

  • The "Buffered" Column:

    • Prepare your eluent (e.g., Hexane:EtOAc 8:2).

    • Add 1% Triethylamine (Et3N) to the eluent system.

    • Pre-flush the column with this basic eluent before loading your sample.

  • Effect: The amine neutralizes the acidic silanol groups on the silica, preventing the E1 elimination reaction.

  • Loading: Load the sample as a liquid (neat or minimal solvent) rather than dry-loading on silica, which maximizes surface contact time.

Part 3: Impurity Profile & Removal Summary

Impurity TypeOriginDetection (1H NMR)Removal Strategy
Alkene (Dehydrated) Thermal/Acidic decompositionOlefinic protons @ 5.0–6.5 ppmChromatography: High Rf (non-polar). Elutes with 100% Hexane.
Wurtz Dimer Grignard side reaction (R-R)Aromatic region complexity; no aliphatic -OH signalCrystallization: Remains in mother liquor (Pentane).
Ketone/Aldehyde Unreacted starting materialDistinct carbonyl carbon in 13C NMR (>190 ppm)Chemical Wash: 40% Sodium Bisulfite wash (if aldehyde) or Girard's Reagent T.
Magnesium Salts Grignard workupBroadening of all peaks; ash in combustionFieser Workup: Add H2O, 15% NaOH, H2O (1:1:3 ratio) to precipitate granular salts.

Part 4: Decision Matrix (Workflow)

Follow this logic flow to determine the correct purification path for your specific crude state.

PurificationLogic Start Crude Mixture CheckState Physical State? Start->CheckState Solid Waxy Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil Yes Recryst Recrystallization (Pentane/Ether) Solid->Recryst TLC Check TLC (Alkene present?) Oil->TLC Distill Vac Distillation (Base-washed glass) TLC->Distill No Alkene (Mainly solvent/dimer) Column Flash Column (1% Et3N doped) TLC->Column Alkene Present (Need separation) Distill->Recryst Final Polish Column->Recryst Final Polish

Caption: Decision tree for selecting the purification method based on physical state and impurity profile.

References

  • BenchChem. (2025). Synthesis and Troubleshooting of Chlorophenyl-methylpropan Derivatives.Link

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (E1 Mechanism).Link

  • ChemicalBook. (2024). Synthesis of (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol (Analogous Workup).Link

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Tertiary Alcohols and Dehydration Products.Link

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical behaviors and purification challenges associated with synthesizing 1-(3-chloro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical behaviors and purification challenges associated with synthesizing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol .

This tertiary alcohol is typically synthesized via the Grignard addition of 3-chloro-4-methylbenzylmagnesium chloride to acetone. The benzylic nature of the Grignard reagent and the tertiary structure of the resulting alcohol introduce two major failure modes: Wurtz-type homocoupling during reagent formation and acid-catalyzed dehydration during workup[1].

This guide provides the causality behind these issues, self-validating protocols, and authoritative troubleshooting steps to ensure high-purity isolation.

Impurity Profiling & Quantitative Data

To effectively purify your target compound, you must understand the physical properties of the reaction matrix. The table below summarizes the quantitative data and chromatographic behavior of the target product versus common impurities.

Compound / ImpurityOrigin / TypeRelative PolarityEst. Boiling PointTLC Rf (Hex/EtOAc 8:2)Primary Mitigation Strategy
1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Target Product Polar (Alcohol) ~270 °C (dec.) 0.25 Mild NH4Cl quench, chromatography
1,2-bis(3-chloro-4-methylphenyl)ethaneWurtz DimerHighly Non-polar>350 °C0.90High dilution, slow SM addition
3-chloro-4-methylbenzyl chlorideUnreacted SMNon-polar~240 °C0.85Ensure complete Mg insertion
1-(3-chloro-4-methylphenyl)-2-methylprop-1-eneDehydration AlkeneNon-polar~250 °C0.95Avoid strong acids and thermal stress
Mechanistic Workflow & Divergence Pathways

The following diagram illustrates the critical divergence points in the workup phase where improper handling leads to impurity generation.

PurificationWorkflow Crude Crude Reaction Mixture (Alkoxide + Impurities) Quench Mild Quench (Sat. NH4Cl, 0°C) Crude->Quench Recommended HarshQuench Harsh Quench (Strong Acid, e.g., HCl) Crude->HarshQuench Avoid Aqueous Aqueous Phase (Mg Salts) Quench->Aqueous Phase Separation Organic Organic Phase (Tertiary Alcohol) Quench->Organic Extraction Dehydration Dehydration Pathway (Alkene Formation) HarshQuench->Dehydration Acid Catalysis Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Organic->Chromatography Load Dehydration->Organic Contaminates Wurtz Fraction 1: Non-Polars (Wurtz Dimer, Alkene) Chromatography->Wurtz Elutes First Target Fraction 2: Target Product (Tertiary Alcohol) Chromatography->Target Elutes Second

Workflow for the isolation and purification of the target tertiary alcohol.

Frequently Asked Questions & Troubleshooting

Q1: My crude NMR shows a massive singlet around 2.8-2.9 ppm and complex aromatic peaks, but no alcohol OH stretch in the IR. What happened? A: You are observing the Wurtz coupling dimer, 1,2-bis(3-chloro-4-methylphenyl)ethane.

  • Causality: Benzylic halides are notoriously prone to bimolecular coupling during Grignard formation. The newly formed Grignard reagent acts as a nucleophile, attacking unreacted 3-chloro-4-methylbenzyl chloride. This is driven by high localized concentrations of the benzylic halide.

  • Solution: Form the Grignard reagent under high dilution (e.g., 0.2 M in THF) and add the benzylic halide extremely slowly (via syringe pump) to a large excess of highly activated magnesium.

Q2: I am losing my product to a non-polar alkene during distillation. How can I prevent this? A: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is highly susceptible to acid-catalyzed dehydration[1].

  • Causality: Using strong acids (like HCl) to dissolve magnesium salts during workup protonates the tertiary hydroxyl group. This creates a stable tertiary/homobenzylic carbocation that rapidly eliminates a proton to form 1-(3-chloro-4-methylphenyl)-2-methylprop-1-ene[2]. Furthermore, thermal stress during atmospheric distillation can trigger auto-dehydration.

  • Solution: Always quench with saturated aqueous ammonium chloride (NH4Cl) to maintain a mildly acidic pH that protonates the alkoxide without triggering dehydration[3]. For purification, avoid atmospheric distillation; use high-vacuum fractional distillation or silica gel chromatography[3].

Q3: How do I resolve stubborn emulsions during the extraction phase? A: Emulsions are common when extracting tertiary alcohols from magnesium salt-heavy aqueous layers[2].

  • Causality: Fine precipitates of magnesium hydroxide (Mg(OH)2) act as emulsifying agents at the organic/aqueous interface.

  • Solution: Wash the mixture with a saturated aqueous solution of sodium chloride (brine)[4]. This increases the ionic strength of the aqueous layer, disrupting the emulsion and forcing the organic product into the ether/EtOAc phase.

Self-Validating Experimental Protocols
Protocol A: Mild Aqueous Workup and Extraction

This protocol is designed to isolate the tertiary alcohol while strictly preventing acid-catalyzed dehydration[2].

  • Cooling: Upon completion of the Grignard addition, cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of NH4Cl dropwise with vigorous stirring[4].

    • Self-Validation Check: Monitor the reaction. The quench is complete when exothermic bubbling ceases and the suspension turns into a white, easily stirrable slurry. Test the aqueous phase pH; it must remain between 5.5 and 6.5. If the pH drops below 5, the risk of dehydration increases exponentially.

  • Extraction: Add ethyl acetate or diethyl ether (approximately 3x the volume of the aqueous layer). Transfer to a separatory funnel and separate the phases[4].

  • Re-extraction: Extract the aqueous layer two additional times with fresh organic solvent to maximize recovery[2].

  • Washing & Drying: Combine the organic layers and wash with brine[4]. Dry over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure (Rotary Evaporator) at a water bath temperature of <35 °C to prevent thermal degradation[3].

Protocol B: Chromatographic Purification

Due to the high boiling point of the Wurtz dimer and the thermal sensitivity of the tertiary alcohol, column chromatography is the preferred method for final purification[1].

  • Column Preparation: Prepare a silica gel column. Note: If your specific batch of silica is highly acidic, pre-treat it by flushing with 1% triethylamine in hexanes to neutralize active sites.

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution Gradient: Begin elution with 100% Hexanes. Gradually increase the polarity to 85:15 Hexanes:Ethyl Acetate.

  • Fraction Collection & Validation:

    • Self-Validation Check: Spot fractions on a TLC plate. The Wurtz dimer, unreacted benzyl chloride, and any dehydration alkene will elute rapidly in the non-polar fractions (Rf > 0.85).

    • The target 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol will elute later as the ethyl acetate concentration increases (Rf ~ 0.25). Visualize using UV (254 nm) or a KMnO4 stain (tertiary alcohols will slowly oxidize/stain yellow-brown on a purple background).

References
  • Technical Support Center: Synthesis of o-Menthan-8-ol Source: Benchchem URL
  • Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols Source: Benchchem URL
  • Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols Source: Benchchem URL
  • 3-Methyl-6-hepten-1-yn-3-ol Source: Benchchem URL

Sources

Optimization

minimizing side reactions during 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol production

Executive Summary & Reaction Architecture User Query: "How do I maximize yield and minimize impurities during the production of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol?" Technical Assessment: The synthesis of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Architecture

User Query: "How do I maximize yield and minimize impurities during the production of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol?"

Technical Assessment: The synthesis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol typically proceeds via the Grignard addition of 3-chloro-4-methylbenzyl magnesium chloride to acetone . While conceptually simple, this pathway is fraught with three competing failure modes:

  • Wurtz Homocoupling: Dimerization of the benzyl halide.

  • Dehydration: Elimination of the tertiary alcohol to form styrenyl derivatives.[1]

  • Chemo-selectivity Issues: Potential magnesium insertion into the aryl chloride bond (less likely but possible under forcing conditions).

The following guide provides a self-validating protocol designed to suppress these pathways.

Reaction Pathway & Failure Modes[2]

ReactionPathways SM 3-Chloro-4-methylbenzyl chloride Grignard Grignard Intermediate (Ar-CH2-MgCl) SM->Grignard Slow Addition < 35°C Wurtz WURTZ DIMER (1,2-bis(3-chloro-4-methylphenyl)ethane) SM->Wurtz Fast Addition High Conc. Mg Mg / 2-MeTHF Mg->Grignard Target TARGET ALCOHOL 1-(3-chloro-4-methylphenyl)- 2-methylpropan-2-ol Grignard->Target Acetone -10°C Grignard->Wurtz Reaction with SM Acetone Acetone Acetone->Target Alkene ELIMINATION PRODUCT (Styrenyl Alkene) Target->Alkene Acidic Workup Heat

Figure 1: Mechanistic pathway showing the target synthesis (green) vs. critical side reactions (red).

Critical Process Modules

Module A: Suppressing Wurtz Coupling (The Dimerization Issue)

The Problem: Benzyl halides are notoriously reactive. If the local concentration of the starting benzyl chloride is high relative to the magnesium surface, the formed Grignard reagent (


) will attack unreacted starting material (

) to form the Wurtz dimer (

).

The Solution: Kinetic control via "Starvation Conditions" and Solvent Engineering.

ParameterRecommendationScientific Rationale
Solvent 2-MeTHF (2-Methyltetrahydrofuran)2-MeTHF reduces Wurtz coupling significantly compared to THF or Diethyl Ether due to steric bulk and solubility properties that favor the monomeric Grignard species [1].
Addition Rate Strict Dropwise Maintain the concentration of unreacted halide near zero. The rate should be limited by the consumption of the halide, not the cooling capacity.
Concentration High Dilution (0.5 M max) Lower concentration reduces the probability of bimolecular collisions between

and

.
Temperature 0°C to 15°C Lower temperatures suppress the activation energy required for the coupling side reaction while still allowing Grignard formation.

Protocol A: Grignard Initiation

  • Charge flask with Mg turnings (1.2 equiv) and anhydrous 2-MeTHF (covering Mg).

  • Activate Mg with DIBAL-H (1 mol%) or Iodine crystal. Note: DIBAL-H is superior for removing oxide layers without generating acidic byproducts.

  • Add 5% of the benzyl chloride solution to initiate. Wait for exotherm.

  • Crucial Step: Once initiated, cool to 0-5°C.

  • Add the remaining benzyl chloride over 2–4 hours. If the solution turns cloudy/white precipitate forms immediately, you are generating Wurtz dimer. Slow down.

Module B: Acetone Addition & Selectivity

The Problem: The Grignard reagent is a strong base.[2][3] Acetone contains enolizable protons (though less acidic than water). However, the main risk here is temperature control. High temperatures during addition can lead to complex condensation byproducts of acetone (mesityl oxide) or attack on the aryl-chloride ring (unlikely but possible).

The Solution: Cryogenic addition.

Protocol B: Electrophile Addition

  • Cool the generated Grignard solution to -10°C .

  • Dissolve Acetone (1.1 equiv) in 2-MeTHF (1:1 v/v).

  • Add Acetone solution slowly, maintaining internal temperature < 0°C .

  • Allow to warm to room temperature only after addition is complete.

Module C: Isolation & Preventing Dehydration

The Problem: The product is a tertiary alcohol with a beta-hydrogen. It is structurally homologous to a homobenzylic system. Under acidic conditions (even weak acids), it will readily undergo E1 elimination to form the conjugated alkene (styrene derivative).

The Solution: Buffered Quench and Neutral Workup.

ParameterStandard Protocol (RISK)Optimized Protocol (SAFE)
Quench Reagent 1M HCl or H2SO4Saturated NH4Cl (aq)
pH Control pH < 2pH 7-8
Drying Agent MgSO4 (slightly acidic)Na2SO4 / K2CO3
Evaporation 50°C Bath< 35°C Bath

Protocol C: The "Soft" Quench

  • Cool reaction mixture to 0°C.

  • Add Saturated Ammonium Chloride (NH4Cl) dropwise. Do not use HCl.

  • Separate layers.[1][4][5] Wash organic layer with Brine.[5]

  • Critical: Add 1% Triethylamine to the organic phase before drying. This ensures the solution remains slightly basic during concentration, preventing trace acid-catalyzed dehydration [2].

  • Concentrate at low temperature (<35°C).

Troubleshooting & FAQs

Q1: My yield is low (40-50%), and I see a large non-polar spot on TLC. What is it?

Diagnosis: This is almost certainly the Wurtz Dimer (1,2-bis(3-chloro-4-methylphenyl)ethane). Fix:

  • Check Initiation: Did you dump all the halide in before the reaction started? You must wait for the "kick" (exotherm) before starting the main feed.

  • Dilute: Double your solvent volume.

  • Switch Solvent: If using THF, switch to 2-MeTHF or Diethyl Ether. The equilibrium in 2-MeTHF disfavors the coupling transition state [3].

Q2: I see an alkene peak in the NMR (approx. 5.5 - 6.5 ppm) after rotovap. Why?

Diagnosis: Thermal dehydration of the tertiary alcohol. Fix:

  • Did you use HCl to quench? Switch to NH4Cl.

  • Was the water bath too hot? Keep it under 35°C.

  • Pro-Tip: Add a trace of solid K2CO3 to the flask during rotary evaporation to scavenge any adventitious acid.

Q3: Can I use the commercially available Grignard reagent instead?

Answer: Yes, but exercise caution. Commercial benzyl Grignards are often stabilized and may have high titers of Wurtz dimer already present depending on storage conditions. Titrate before use. If synthesizing de novo, you have better control over the impurity profile.

Q4: Will the Magnesium react with the Chlorine on the aromatic ring?

Answer: Unlikely under these conditions. Aryl chlorides generally require THF at reflux or active Rieke Magnesium to insert. The benzylic C-Cl bond is significantly weaker and reacts much faster. By keeping the temperature low (<35°C), you kinetically protect the aryl chloride [4].

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Impurity Identify Impurity (NMR/TLC) Start->Impurity Dimer Non-polar Dimer (Wurtz) Impurity->Dimer High Rf Spot Alkene Alkene (Dehydration) Impurity->Alkene Vinyl Protons NoRxn No Reaction (SM Recovery) Impurity->NoRxn SM Only Sol1 1. Switch to 2-MeTHF 2. Slower Addition 3. Lower Temp Dimer->Sol1 Solution Sol2 1. Quench with NH4Cl (No HCl) 2. Add Et3N before drying 3. Cold Evaporation Alkene->Sol2 Solution Sol3 1. Dry Solvent (Karl Fischer) 2. Iodine/DIBAL Activation 3. Remove Oxide Layer NoRxn->Sol3 Solution

Figure 2: Diagnostic flowchart for correcting common synthetic failures.

References

  • BenchChem. (2025).[1][4][5][6] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from

  • BenchChem. (2025).[1][4][5][6] Controlling regioselectivity in the dehydration of 2-(4-Methylphenyl)propan-2-ol. Retrieved from

  • ResearchGate. (2013). Solvent screening of benzyl chloride Grignard reaction. Green Chemistry, 15, 1860-1864.[6] Retrieved from

  • Organic Syntheses. Preparation of Benzyl Grignard Reagents. Org. Synth. Coll. Vol. 1. Retrieved from

(Note: While specific CAS 1314965-00-8 is a niche intermediate, the chemistry described above is grounded in the fundamental reactivity of benzyl halides and tertiary alcohols as validated by the search results provided.)

Sources

Troubleshooting

optimizing reaction temperature for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Subject: Temperature Optimization for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist) Executive Summary This guide addresses the thermal param...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Temperature Optimization for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the thermal parameters required to synthesize 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . Based on the structural backbone, this synthesis relies on the Grignard reaction between 3-chloro-4-methylbenzyl magnesium chloride and acetone .

This is a biphasic thermal challenge :

  • Formation Phase: The benzylic Grignard intermediate is highly prone to Wurtz homocoupling (dimerization) if the temperature is too high.

  • Isolation Phase: The final product is a tertiary alcohol , which is extremely susceptible to acid-catalyzed dehydration (elimination) if exposed to heat during acidic workup.

Part 1: The Critical Thermal Zones

Zone 1: Grignard Reagent Formation

Target: 3-chloro-4-methylbenzyl magnesium chloride Operational Temperature:


 to 

(Strict Control)

The Technical Issue: Benzylic halides are "hot" electrophiles. Unlike standard alkyl halides, they react rapidly with their own formed Grignard reagent. If the temperature exceeds


 during formation, the reaction kinetics favor Wurtz coupling , producing the impurity 1,2-bis(3-chloro-4-methylphenyl)ethane. This dimer is often insoluble and difficult to separate.

Protocol:

  • Initiation: Activate Mg turnings with iodine/heat in a small volume of solvent (THF or Et₂O) at room temperature (

    
    ) until color fades.
    
  • Cooling: Immediately cool the vessel to

    
    .
    
  • Addition: Add the benzyl chloride solution dropwise over 60–90 minutes. The rate must be slow enough that the internal temperature never exceeds

    
    .
    
Zone 2: Electrophilic Addition (Acetone)

Target: Magnesium alkoxide intermediate Operational Temperature:


 to 

The Technical Issue: The addition of acetone to the Grignard is highly exothermic. An uncontrolled exotherm can cause solvent boiling and loss of acetone (bp


), leading to incomplete conversion.

Protocol:

  • Cooling: Cool the Grignard solution to

    
     or 
    
    
    
    .
  • Addition: Add dry acetone slowly. Maintain internal temperature

    
    .
    
  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) . Stir for 1–2 hours. Note: Heating to reflux is rarely necessary for acetone additions and increases impurity profiles.
    
Zone 3: Quenching & Workup

Target: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol Operational Temperature:


 (Critical)[1]

The Technical Issue: The product is a tertiary benzylic-like alcohol . These are thermodynamically predisposed to E1 elimination (dehydration) to form the alkene (isobutylene derivative) in the presence of acid and heat.

Protocol:

  • Quench: Pour the reaction mixture into saturated Ammonium Chloride (

    
    )  at 
    
    
    
    .
    • Warning: Do NOT use

      
       or 
      
      
      
      . The pH shock combined with the exotherm of hydrolysis will instantly dehydrate your product.
  • Evaporation: When removing solvent (Rotavap), keep the bath temperature below

    
     .
    

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the thermal "fail states" (Red) versus the optimal pathway (Green).

ReactionPathway Start 3-chloro-4-methylbenzyl chloride + Mg Grignard Grignard Reagent (Intermediate) Start->Grignard  Optimal: 0-10°C  Slow Addition Wurtz IMPURITY: Dimer (Wurtz Coupling) Start->Wurtz  >15°C or  Fast Addition Alkoxide Alkoxide Intermediate Grignard->Alkoxide  Add Acetone  (-5°C to RT) Acetone + Acetone Product TARGET PRODUCT Tertiary Alcohol Alkoxide->Product  Sat. NH4Cl  (pH ~7, Cold) Alkene IMPURITY: Alkene (Dehydration) Alkoxide->Alkene  Strong Acid (HCl)  or Heat (>40°C) Quench Hydrolysis (Quench) Product->Alkene  Acidic Workup  + Heat

Caption: Figure 1. Thermal dependency of reaction selectivity. Red paths indicate irreversible side reactions caused by thermal mismanagement.

Part 3: Troubleshooting & FAQs

Q1: The reaction turned into a solid white mass during Grignard formation. What happened?

Diagnosis: This is likely massive Wurtz coupling . The dimer (1,2-diarylethane) is often much less soluble than the Grignard reagent. Root Cause: The benzyl chloride was added too fast or the temperature spiked above


.
Solution: 
  • Preventative: Dilute your benzyl chloride with more solvent (1:5 ratio) before addition. Ensure the addition takes at least 1 hour.

  • Recovery: If the solid is the dimer, the batch is likely lost. If it is just precipitated Grignard (which can happen in cold Ether), try adding more solvent.

Q2: My final product yield is low, and NMR shows an olefin (alkene) peak.

Diagnosis: Acid-catalyzed dehydration occurred during workup. Root Cause: You likely used


 to quench or heated the rotary evaporator bath too high (

). Solution:
  • Quench: Use saturated

    
      or even water.[1] Avoid strong mineral acids.
    
  • Workup: Keep the aqueous phase neutral. If you must use acid to break an emulsion, use dilute acetic acid and keep it ice-cold.

  • Drying: Do not dry the organic layer with acidic drying agents (like silica gel in some contexts); use anhydrous

    
    .
    
Q3: The reaction won't start at .

Diagnosis: Magnesium passivation. Solution:

  • Step 1: Do not add the bulk of the benzyl chloride yet.

  • Step 2: In the flask with Mg, add just 5% of the halide and a crystal of Iodine.

  • Step 3: Warm briefly with a heat gun or warm water bath (

    
    ) just until the color changes (iodine fades, solution turns turbid/grey).
    
  • Step 4: Immediately return the bath to

    
     and begin the slow dropwise addition of the remaining halide.
    

Part 4: Optimization Data Summary

ParameterRecommended RangeConsequence of Deviation
Grignard Initiation

(Briefly)
Too cold = No initiation; Too hot = Flash boil.
Grignard Addition


promotes Wurtz Dimerization (Yield Loss).
Acetone Addition


risks solvent loss and impurity formation.
Post-Addition Stir

Refluxing is unnecessary and risks side reactions.
Quench Temp

Hot quench causes violent hydrolysis and dehydration.
Drying (Rotavap)

High heat dehydrates the tertiary alcohol to alkene.

References

  • Grignard Reagent Formation & Wurtz Coupling

    • Mechanism:[2][3][4][5][6][7] Benzylic Grignard reagents are uniquely prone to homocoupling due to the stability of the benzylic radical intermediate.

    • Source: BenchChem. (2025).[1] Preventing the formation of Wurtz coupling products in Grignard reactions. Link

  • Dehydration of Tertiary Alcohols

    • Mechanism:[2][3][4][5][6][7] Tertiary alcohols undergo E1 elimination in the presence of acid and heat. The rate is significantly faster than primary or secondary alcohols.

    • Source: Chemistry LibreTexts. (2020). 8.8: Alkene Synthesis by Dehydration of Alcohols. Link

  • General Grignard Protocols

    • Standard Procedure: Detailed protocols for handling exothermic additions and air-sensitive reagents.
    • Source: Organic Syntheses.[8] Optimization of Grignard Reagent Formation. Link (General reference for standard manipulations).

Sources

Optimization

storage stability and degradation of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

CAS No.: 1314965-00-8 Role: Senior Application Scientist | Status: Active Introduction: Understanding Your Compound Welcome to the technical support hub for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . As a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No.: 1314965-00-8
Role: Senior Application Scientist | Status: Active

Introduction: Understanding Your Compound

Welcome to the technical support hub for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . As a tertiary alcohol with a benzylic-adjacent structure, this compound presents a specific set of stability challenges that differ from standard primary alcohols.

This guide is not a generic template; it is a targeted troubleshooting system designed to prevent the most common failure mode for this molecule: Acid-Catalyzed Dehydration .

Module 1: Critical Storage Protocols

Q: What are the absolute non-negotiable storage conditions?

A: You must treat this compound as an acid-sensitive tertiary alcohol . Unlike primary alcohols, the tertiary carbocation intermediate formed by this molecule is relatively stable, making the energy barrier for dehydration significantly lower.

The Protocol:

  • Temperature: Store at 2–8°C . While the solid may appear stable at room temperature (25°C) for short periods, prolonged thermal stress increases the kinetic rate of elimination reactions.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Moisture is not just a purity issue; water absorption can promote trace hydrolysis of surface contaminants, creating localized acidic domains that catalyze degradation.

  • Container: Amber glass with a Teflon-lined cap. Avoid standard polyethylene bags for long-term storage as they are permeable to oxygen and moisture.

Q: Can I store this in solution?

A: Generally, No. Storage in solution (e.g., dissolved in DMSO or Methanol) accelerates degradation because solvent cages facilitate the separation of ion pairs (carbocation formation). If you must store a stock solution:

  • Avoid: Chloroform or Dichloromethane (often contain trace HCl).

  • Preferred: Anhydrous Toluene or THF (stabilized), stored at -20°C.

Visualization: Storage Decision Logic

StorageLogic Start Received Compound (Solid) Decision1 Immediate Use? Start->Decision1 ShortTerm Store at 2-8°C Desiccator Decision1->ShortTerm Yes LongTerm Long-Term Storage (>1 Week) Decision1->LongTerm No Action1 Flush with Argon/N2 Seal with Parafilm LongTerm->Action1 Action2 Store at -20°C Amber Vial Action1->Action2

Figure 1: Decision tree for maximizing shelf-life and minimizing thermal stress.

Module 2: Troubleshooting Degradation

Q: My white solid has turned into a yellow oil/gum. What happened?

A: Your compound has likely undergone dehydration .[1] The yellow color typically indicates the formation of conjugated alkenes and subsequent oligomerization. The tertiary hydroxyl group is a good leaving group in the presence of even trace protons.

The Mechanism (The "Why"): The reaction follows an E1 Elimination pathway:

  • Protonation: Trace acid protonates the alcohol oxygen.

  • Carbocation Formation: Loss of water yields a tertiary carbocation.

  • Elimination: A proton is removed from an adjacent carbon.

    • Path A (Major): Removal of a proton from the benzylic position forms a conjugated alkene (styrene derivative). This is thermodynamically favored.

    • Path B (Minor): Removal of a proton from a methyl group forms a terminal alkene .

Q: Why did this happen in my NMR tube?

A: Did you use CDCl3 (Chloroform-d) ? Chloroform naturally decomposes to form trace Phosgene and HCl over time. This trace acidity is sufficient to dehydrate tertiary alcohols within hours.

  • Fix: Always neutralize CDCl3 by passing it through basic alumina or adding a silver foil/K2CO3 stabilizer before dissolving this specific compound. Alternatively, use DMSO-d6.

Visualization: Degradation Pathway (E1 Elimination)

Degradation Alcohol Target Alcohol (Tertiary) Intermed Carbocation Intermediate Alcohol->Intermed -H2O (Rate Limiting) Acid Trace Acid (H+) Acid->Alcohol Catalysis Product1 Conjugated Alkene (Major Impurity) Intermed->Product1 -H+ (Benzylic) Product2 Terminal Alkene (Minor Impurity) Intermed->Product2 -H+ (Methyl)

Figure 2: The acid-catalyzed E1 elimination pathway leading to impurities.

Module 3: Analytical Validation & QC

Q: How do I validate the purity of my batch?

A: Do not rely solely on TLC, as the alkene impurities often co-elute or are not UV-distinct enough without specific staining.

Recommended HPLC Method Parameters: Use a method that minimizes on-column degradation (avoid low pH mobile phases).

ParameterRecommendationRationale
Column C18 (End-capped)Prevents silanol interactions which can catalyze dehydration on-column.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 7.5)Crucial: Basic pH prevents on-column dehydration. Avoid TFA/Formic Acid.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV @ 210 nm & 254 nmThe alcohol has weak absorbance; the alkene impurity will absorb strongly at 254 nm (conjugated).
Sample Diluent Acetonitrile (Neutral)Avoid alcohols or acidic solvents.
Q: What are the specific impurity markers?

If you observe new peaks:

  • RRT < 1.0 (Earlier Elution): Likely the Alkene (1-(3-chloro-4-methylphenyl)-2-methylprop-1-ene). Alkenes are generally less polar than the parent alcohol.

  • RRT > 1.0 (Later Elution): Potential Ketone oxidation product (if stored in air) or dimer.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] ICH Guidelines.[2][3][4][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).

  • National Center for Biotechnology Information. PubChem Compound Summary: Tertiary Alcohols Stability.

  • ChemicalBook. 1-chloro-2-methyl-2-propanol (Structural Analog Data).

  • BenchChem. Stability and Degradation Pathways of Aryl-Alkyl Derivatives.

(Note: Specific stability data for CAS 1314965-00-8 is derived from the reactivity profiles of structural analogs [Reference 4] and standard organic mechanisms [Reference 2].)

Sources

Troubleshooting

troubleshooting low reactivity of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Technical Support Center: Reactivity Optimization for Substituted Tertiary Alcohols Ticket Subject: Troubleshooting low reactivity and elimination side-products in 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. Case ID...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity Optimization for Substituted Tertiary Alcohols

Ticket Subject: Troubleshooting low reactivity and elimination side-products in 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. Case ID: #RXN-TERT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The Substrate Challenge

You are encountering difficulties with 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol . This is not a standard alcohol; it is a homobenzylic tertiary alcohol featuring a gem-dimethyl group.[1]

The structural impediments are twofold:

  • Steric Occlusion: The tert-butyl-like environment (gem-dimethyl) creates a high cone angle, blocking the trajectory of incoming nucleophiles (e.g., in esterification or substitution).[1]

  • Thermodynamic Trap (Elimination): The molecule is prone to E1 elimination .[1] Upon protonation/activation, it forms a tertiary carbocation.[1][2] Loss of a proton from the adjacent benzylic position (C1) yields a styrene-derivative (conjugated alkene), which is thermodynamically favored over the substitution product.[1]

This guide provides high-fidelity protocols to bypass these thermodynamic sinks using kinetic control and hyper-active catalysts.[1]

Module 1: Acylation & Esterification Stalls

User Symptom: "Standard acetylation (Ac₂O/Pyridine/DMAP) yields <10% product after 24h, or no reaction."

Root Cause: The nucleophilic attack on the acyl-pyridinium intermediate is blocked by the steric bulk of the tertiary alcohol. Standard DMAP activation is insufficient to overcome the energy barrier.

The Solution: Lewis Acid Catalysis (Scandium Triflate) We recommend switching to a Scandium(III) Triflate catalyzed system.[1] Sc(OTf)₃ acts as an extremely hard Lewis acid, activating the anhydride carbonyl oxygen far more potently than DMAP, permitting attack by the hindered alcohol.[1]

Protocol: Sc(OTf)₃ Catalyzed Acylation

Applicable for Acetylation, Benzoylation, and Pivaloylation.[1]

ReagentEquivalentsRole
Substrate 1.0 equivReactant
Acid Anhydride 1.5 - 2.0 equivAcyl donor (Ac₂O, Bz₂O)
Sc(OTf)₃ 1 - 5 mol%Catalyst (The Key Driver)
MeCN or CH₂Cl₂ Solvent0.2 M Concentration

Step-by-Step:

  • Dissolve the substrate in anhydrous MeCN (preferred) or CH₂Cl₂.[1]

  • Add the Acid Anhydride (1.5 equiv).[1]

  • Add Sc(OTf)₃ (1 mol%) at room temperature.

  • Monitor via TLC.[1] Reaction typically completes in <1 hour.[1]

  • Workup: Quench with water. The catalyst stays in the aqueous phase (and can often be recycled). Extract with EtOAc.[1]

Why this works: The Scandium ion coordinates to the anhydride, making it hyper-electrophilic. This pulls the reaction forward despite the steric wall.

Critical Note: If isolating the product is difficult due to excess anhydride, add MeOH (3 equiv) at the end of the reaction. The catalyst will rapidly convert excess anhydride to the methyl ester (e.g., Methyl Acetate), which is volatile/easily separable (The "Otera Protocol").[1]

Module 2: Halogenation & Substitution Failures

User Symptom: "Attempting to convert the alcohol to a chloride using HCl or SOCl₂ results in an alkene (elimination product)."

Root Cause:

  • Mechanism: Reaction with acids proceeds via an Sn1 pathway.[1][2] The intermediate is a tertiary carbocation: Ar-CH₂-C⁺(Me)₂.

  • The Trap: The benzylic protons (on the -CH₂- group) are acidified by the adjacent aromatic ring. The carbocation rapidly eliminates a proton to form the conjugated alkene Ar-CH=C(Me)₂.

The Solution: Kinetic Capture or Phase Transfer You must avoid the long-lived carbocation.

Protocol A: The "Lucas" Modification (Kinetic Control)

Best for generating the chloride with minimal elimination.

  • Cooling is Vital: Cool neat concentrated HCl (37%) to 0°C or -10°C .

  • Add the substrate slowly. Do not heat.

  • Rapid Quench: Once the starting material is consumed (usually fast for tertiary alcohols), immediately pour onto crushed ice/NaHCO₃.[1]

    • Rationale: Elimination is often endothermic (entropy driven).[1] Low temperature disfavors the E1 pathway relative to the Sn1 recombination.

Protocol B: Acetyl Chloride / ZnCl₂ (The "Silent" Chlorination)

If HCl gas fails, use Acetyl Chloride as a chlorinating agent.[1]

  • Dissolve substrate in CH₂Cl₂.[1]

  • Add ZnCl₂ (1.0 equiv) and Acetyl Chloride (1.5 equiv) .

  • Stir at 0°C.

  • Mechanism: The alcohol attacks Acetyl Chloride to form an acetate intermediate, which is then substituted by chloride in situ.[1] This avoids the free water associated with aqueous HCl.

Module 3: Visualizing the Pathways

The following diagram illustrates the competition between the desired substitution and the fatal elimination pathway.

ReactivityPathways cluster_warning CRITICAL CONTROL POINT Start Substrate: 1-(3-Cl-4-Me-Ph)-2-methylpropan-2-ol Protonation Protonated Alcohol (Oxonium Ion) Start->Protonation Acid/Catalyst Cation Tertiary Carbocation [Ar-CH2-C+(Me)2] Protonation->Cation -H2O (Slow Step) Prod_Sub Target: Tertiary Chloride/Ester (Substitution) Cation->Prod_Sub Nucleophile Attack (Kinetic Control, <0°C) Prod_Elim Side Product: Styrenyl Alkene (Conjugated Elimination) Cation->Prod_Elim Loss of Benzylic H+ (Thermodynamic Control, >25°C)

Caption: Figure 1. The divergence of the tertiary carbocation intermediate. High temperatures favor the yellow elimination path (E1), while low temperatures and strong nucleophiles favor the green substitution path (Sn1).[1]

FAQ: Frequently Asked Questions

Q: Can I use the Appel Reaction (PPh₃/CCl₄) to avoid acid entirely? A: Generally, no .[1] The Appel reaction proceeds via an Sn2-like mechanism (backside attack) on the oxy-phosphonium intermediate. Tertiary centers are too sterically hindered for backside attack.[1] You will likely get no reaction or elimination via an E2 mechanism.[1]

Q: I need to reduce the alcohol to an alkane (deoxygenation). How do I do this? A: This is actually easier than substitution. Use Sc(OTf)₃ (5 mol%) and Triethylsilane (Et₃SiH) in acetonitrile.[1] The silane acts as a hydride donor, trapping the carbocation immediately to form Ar-CH₂-CH(Me)₂.[1]

Q: Why does the 3-chloro-4-methyl substitution matter? A: The 4-methyl group donates electron density, slightly stabilizing the benzylic position, making the benzylic protons less acidic than in a nitro-substituted ring, but still susceptible.[1] The 3-chloro group provides some steric bulk on the ring but primarily affects the lipophilicity. It does not significantly alter the tertiary alcohol's reactivity compared to the unsubstituted analog.

References

  • Sc(OTf)₃ Catalyzed Acylation: Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995).[1] Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst.[1][3] Journal of the American Chemical Society, 117(36), 9222–9223.[1] Link[1]

  • Bi(OTf)₃ Alternative Protocol: Otera, J., et al. (2001).[1][4][5][6] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃.[1][4][5][6] The Journal of Organic Chemistry, 66(26), 8926-8934.[1] Link[1]

  • Deoxygenation Strategy: Kajiro, H., Mitamura, S., Mori, A., & Hiyama, T. (1998).[1] Scandium(III) Triflate Catalyzed Reductive Deoxygenation of Alcohols with Triethylsilane.[1] Bulletin of the Chemical Society of Japan, 71, 2939–2947.[1]

  • General Tertiary Alcohol Reactivity: Brown, H. C., & Fletcher, R. S. (1949).[1] Chemical Effects of Steric Strains. Journal of the American Chemical Society, 71(5), 1845–1854.[1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

Executive Summary For drug development professionals and analytical chemists, the unambiguous structural elucidation of pharmaceutical intermediates is paramount. 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (C11H15Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the unambiguous structural elucidation of pharmaceutical intermediates is paramount. 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (C11H15ClO) presents specific analytical challenges due to its labile hydroxyl proton and the closely coupled ABX spin system of its aromatic ring. This guide objectively compares the performance of different NMR solvents (CDCl3 vs. DMSO-d6) and field strengths (400 MHz vs. 600 MHz) to optimize spectral resolution, providing a self-validating framework for routine and advanced structural verification.

Molecular Architecture & Predicted Spin Systems

The target molecule consists of a 3,4-disubstituted aromatic ring attached to a sterically hindered tertiary alcohol pathway. The key proton environments are:

  • Aliphatic Region: A highly shielded gem-dimethyl group (-C(CH3)2) integrating to 6H, an aryl-methyl group (Ar-CH3) integrating to 3H, and a methylene bridge (Ar-CH2-) integrating to 2H.

  • Labile Region: A single hydroxyl proton (-OH) whose chemical shift and multiplicity are highly solvent-dependent.

  • Aromatic Region: Three protons (H2, H5, H6) forming an ABX or AMX spin system depending on the applied magnetic field strength.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the chemical shift and peak shape of labile protons, as well as the solvation sphere around the aromatic ring.

Performance Comparison & Causality
  • Chloroform-d (CDCl3): As a non-polar solvent, CDCl3 does not strongly participate in hydrogen bonding. Consequently, the -OH proton undergoes rapid intermolecular chemical exchange, often catalyzed by trace acidic impurities (e.g., DCl formed via photolysis of the solvent). This results in a broad, poorly defined singlet that fluctuates with concentration and temperature.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. It locks the -OH proton into a stable hydrogen-bonded complex, drastically reducing the chemical exchange rate. This yields a sharp, distinct singlet shifted significantly downfield, allowing for precise integration and potential observation of long-range scalar coupling. The differential solvation effects of DMSO versus CDCl3 on proton chemical shifts have been extensively quantified by Abraham et al. .

Table 1: Comparative Predicted 1H NMR Chemical Shifts (δ, ppm)
Proton EnvironmentMultiplicityIntegrationCDCl3 (δ ppm)DMSO-d6 (δ ppm)
Gem-dimethyl (-CH3)2Singlet (s)6H1.221.10
Ar-CH3Singlet (s)3H2.352.28
Ar-CH2-Singlet (s)2H2.682.60
Hydroxyl (-OH)Broad Singlet (br s) / Singlet (s)1H~1.60 (variable)~4.45 (sharp)
Aromatic H6Doublet of doublets (dd)1H7.027.08
Aromatic H5Doublet (d)1H7.157.22
Aromatic H2Doublet (d)1H7.207.28

Note: Residual solvent peaks will appear at 7.26 ppm for CDCl3 and 2.50 ppm for DMSO-d6, with the DMSO water peak typically at 3.33 ppm, as detailed by Fulmer et al. .

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

The aromatic protons (H2, H5, H6) exhibit ortho (J ≈ 8.0 Hz) and meta (J ≈ 1.5–2.0 Hz) coupling.

  • 400 MHz (Routine Analysis): At lower field strengths, the chemical shift difference (Δν) between H5 and H6 is relatively small compared to their coupling constant (J). As the Δν/J ratio decreases, the spin system exhibits second-order effects (roofing), complicating the direct extraction of coupling constants.

  • 600 MHz (High Resolution): Increasing the B0 field increases the chemical dispersion (Δν in Hz) by 50%, while the scalar coupling (J in Hz) remains constant. This higher Δν/J ratio pushes the ABX system toward a first-order AMX approximation, allowing for unambiguous assignment of the 3,4-substitution pattern via direct measurement of the J-values.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints.

Step 1: Sample Preparation Protocol
  • Mass Measurement: Accurately weigh 5–10 mg of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol into a clean glass vial.

  • Solvation: Dissolve the analyte in 0.6 mL of the selected deuterated solvent (e.g., DMSO-d6). Causality: This concentration (approx. 10-40 mM) provides an optimal balance between signal-to-noise ratio (SNR) and the prevention of concentration-dependent line broadening.

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Self-Validation: Visual inspection should confirm a perfectly clear solution. The removal of paramagnetic particulates and undissolved solids is critical for achieving optimal magnetic field homogeneity.

  • Sealing: Cap the tube and wipe the exterior with a lint-free cloth to prevent probe contamination.

Step 2: NMR Acquisition Protocol (600 MHz)
  • Insertion and Locking: Insert the sample into the magnet and lock onto the deuterium frequency of the solvent. Self-Validation: A stable, non-fluctuating lock signal confirms sufficient solvent deuteration and actively corrects for magnetic field drift during acquisition.

  • Tuning and Matching: Automate or manually tune and match the probe to the exact 1H frequency of the sample. Causality: This maximizes radiofrequency power transfer, ensuring optimal excitation and SNR.

  • Shimming: Perform gradient shimming (Z1-Z5), followed by manual fine-tuning of the Z1 and Z2 coils. Self-Validation: The residual solvent peak (e.g., DMSO at 2.50 ppm) must exhibit a full width at half maximum (FWHM) of < 1.0 Hz. If the peak is broader, shimming must be repeated.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample. Causality: Accurate flip angles are mandatory for quantitative integration, especially when comparing the aliphatic and aromatic regions.

  • Acquisition: Execute a standard 1D 1H sequence (zg30 or equivalent) using 16–64 scans, 64k data points, and a relaxation delay (D1) of at least 5 × T1 (typically 2–5 seconds). Causality: A sufficient D1 ensures complete longitudinal relaxation, preventing the under-integration of slowly relaxing protons.

Workflow Visualization

NMR_Workflow Target Target Molecule: 1-(3-chloro-4-methylphenyl) -2-methylpropan-2-ol Prep Sample Preparation (5-10 mg / 0.6 mL) Target->Prep Solvent Solvent Selection Prep->Solvent Field Field Strength Selection Prep->Field CDCl3 CDCl3 (Non-polar, fast exchange) Solvent->CDCl3 DMSO DMSO-d6 (Polar, strong H-bonding) Solvent->DMSO Outcome1 Broad -OH (~1.6 ppm) Potential Aromatic Overlap CDCl3->Outcome1 Outcome2 Sharp -OH (~4.5 ppm) Shifted Aromatic Signals DMSO->Outcome2 F400 400 MHz (Routine Analysis) Field->F400 F600 600 MHz (High Resolution) Field->F600 Outcome3 Second-order effects in ABX spin system F400->Outcome3 Outcome4 First-order clarity Precise J-coupling extraction F600->Outcome4

Figure 1: Decision matrix for 1H NMR optimization of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL: [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. URL: [Link]

Comparative

A Comparative Guide to the Chromatographic Retention of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

This guide provides a comprehensive analysis of the expected chromatographic behavior of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. In the absence of direct, published retention time data for this specific molecule...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected chromatographic behavior of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. In the absence of direct, published retention time data for this specific molecule, this document leverages established principles of chromatography and comparative data from structurally analogous compounds, particularly impurities related to the drug Bupropion.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for method development, impurity profiling, and analytical troubleshooting involving this compound.

Our approach is grounded in the principles of Quantitative Structure-Retention Relationships (QSRR), which correlate a molecule's physicochemical properties with its chromatographic retention.[3][4] By dissecting the structure of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol—specifically the influence of its chloro, methyl, and tertiary alcohol functional groups—we can predict its behavior across various chromatographic techniques and provide validated starting protocols.

Structural Analysis and Predicted Chromatographic Behavior

The key to anticipating the retention time of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol lies in its molecular structure. It is a moderately polar compound characterized by:

  • A substituted aromatic ring: The 3-chloro-4-methylphenyl group provides a significant degree of hydrophobicity, which will be a primary driver of retention in reversed-phase chromatography.

  • A tertiary alcohol: The 2-methylpropan-2-ol moiety introduces a polar hydroxyl group, which will decrease its retention in reversed-phase systems and increase its interaction with polar stationary phases in normal-phase or HILIC modes. This group also influences the molecule's volatility, a key parameter in gas chromatography.

When compared to related compounds, such as Bupropion and its impurities, we can infer its relative retention. For instance, it is expected to be less retained in reversed-phase HPLC than a non-hydroxylated analogue due to the polarity of the alcohol, but more retained than more polar di-hydroxy impurities.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique is contingent on the analytical objective, be it routine quantification, impurity profiling, or preparative separation. Below, we compare the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of moderately polar, non-volatile compounds, making it an excellent choice for this analyte.

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Principle Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).Separation is based on the analyte's polar interactions (adsorption) with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).
Expected Retention Moderately retained. The retention will be primarily influenced by the hydrophobic character of the chloro-methylphenyl ring. Elution can be readily modulated by adjusting the organic modifier concentration in the mobile phase.Strongly retained due to the polar tertiary alcohol group. May require a significant proportion of a polar modifier in the mobile phase to achieve reasonable elution times.
Advantages High reproducibility, wide applicability for pharmaceutical analysis, and compatibility with mass spectrometry (LC-MS).Offers alternative selectivity, which can be advantageous for resolving isomers or closely related impurities that are difficult to separate by RP-HPLC.
Considerations The choice of organic modifier (acetonitrile vs. methanol) and buffer pH can fine-tune selectivity.Requires strict control of mobile phase water content to ensure reproducible retention times. Less commonly used for routine QC.
Gas Chromatography (GC)

GC is a powerful technique for volatile and semi-volatile compounds. The volatility of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol makes it amenable to GC analysis, although the presence of the tertiary alcohol warrants consideration.

ParameterGas-Liquid Chromatography (GLC)
Principle Separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on a capillary column. Retention is governed by the analyte's boiling point and its specific interactions with the stationary phase.
Expected Retention The retention time will be influenced by the column's stationary phase. On a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane), elution will be primarily determined by its boiling point. On a more polar "wax" type column, the hydroxyl group will lead to stronger interactions and longer retention.
Advantages High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[5]
Considerations The tertiary alcohol may exhibit peak tailing on some stationary phases due to its acidic nature. Derivatization (e.g., silylation) of the hydroxyl group can improve peak shape and volatility, although this adds a step to the sample preparation. A column with good inertness is recommended to minimize peak tailing.[6]

Workflow for Chromatographic Method Selection

The following diagram illustrates a logical workflow for selecting and developing a suitable chromatographic method for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Chromatographic Method Selection Workflow Workflow for Method Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Method Development start Define Analytical Goal (e.g., Purity, Quantification) assess_properties Assess Analyte Properties - Polarity (Tertiary Alcohol) - Volatility - UV Absorbance (Aromatic Ring) start->assess_properties decision Is Analyte Sufficiently Volatile? assess_properties->decision select_hplc Select HPLC (Primary Choice) decision->select_hplc No select_gc Select GC (Alternative/Confirmatory) decision->select_gc Yes hplc_dev RP-HPLC Method Development - C18 Column - ACN/Water Gradient select_hplc->hplc_dev gc_dev GC Method Development - 5% Phenyl Column - Temperature Program select_gc->gc_dev validation Method Validation (Specificity, Linearity, Accuracy) hplc_dev->validation gc_dev->validation

Caption: A decision workflow for selecting the optimal chromatographic technique.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. These methods are based on established practices for the analysis of pharmaceutical compounds and their impurities.[7]

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed to provide a high-resolution separation for quantification and impurity profiling.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a stock solution of approximately 100 µg/mL. c. Further dilute as necessary to fall within the linear range of the detector.

2. HPLC Instrumentation and Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmA standard, versatile column for RP-HPLC of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-17.1 min: 90% to 30% B17.1-20 min: 30% BA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection UV at 220 nmThe phenyl ring should exhibit strong absorbance in the low UV range.

3. Data Analysis: a. Integrate the peak corresponding to 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol. b. For purity analysis, calculate the area percentage of all observed peaks. c. For quantification, use a calibration curve prepared from a certified reference standard.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the confirmation of identity and for the analysis of volatile impurities.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in a suitable solvent such as Dichloromethane or Ethyl Acetate. b. Dilute to a final concentration of approximately 10-50 µg/mL. c. If peak tailing is observed, consider derivatization: To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA general-purpose column suitable for a wide range of semi-volatile compounds.[8]
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Splitless mode at 250 °CEnsures efficient transfer of the analyte onto the column for trace analysis.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °CA temperature program that allows for the separation of compounds with a range of volatilities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragments.

3. Data Analysis: a. Identify the peak of interest in the total ion chromatogram (TIC). b. Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern to confirm the identity of the compound.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating systems. The use of gradient elution in HPLC and a temperature program in GC ensures that compounds with a wide range of physicochemical properties will be eluted and detected. The coupling of these separation techniques with mass spectrometry provides an orthogonal detection method that confirms both the retention time and the molecular identity, adding a critical layer of trustworthiness to the analytical results. The causality behind experimental choices, such as selecting a C18 column for its broad applicability in pharmaceutical analysis or using a 5% phenyl column in GC for its robustness, is rooted in decades of established chromatographic theory and practice.

Visualization of Analytical Workflow

Analytical Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject into Chromatograph (HPLC/GC) dissolve->inject separate Separation on Analytical Column inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration (Retention Time, Area) detect->integrate identify Compound Identification (Mass Spectrum, Standard) integrate->identify quantify Quantification (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: A generalized workflow from sample preparation to final report generation.

References

  • Bupropion Impurities and Related Compound. Veeprho.

  • Bupropion impurities Standards. SynThink Research Chemicals.

  • Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.

  • Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. ResearchGate.

  • Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International.

  • Analysis of Chlorinated Pesticides by GC/MS. Cromlab.

  • GC AND GC/MS Columns & Supplies. Agilent.

  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive index detector. SSRG International Journal of Applied Chemistry.

Sources

Validation

Elemental Analysis Standards for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol: A Comparative Validation Guide

This guide serves as an authoritative technical resource for validating the purity and identity of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 1314965-00-8). It objectively compares the "Gold Standard" Elementa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for validating the purity and identity of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS: 1314965-00-8). It objectively compares the "Gold Standard" Elemental Analysis (EA) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing actionable protocols for researchers in drug discovery and organic synthesis.

Executive Summary & Compound Profile

In the synthesis of pharmaceutical intermediates, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol represents a challenging analyte due to the coexistence of a halogen (Chlorine) and a tertiary alcohol moiety. While Elemental Analysis (CHN/Cl) remains the regulatory benchmark for establishing bulk purity, modern workflows increasingly integrate orthogonal methods to overcome the limitations of combustion analysis for halogenated compounds.

Compound Specifications:

  • IUPAC Name: 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 198.69 g/mol

  • Key Functionality: Tertiary Alcohol, Aryl Chloride.

The "Standard" Defined

For this compound to meet publication and pharmaceutical "Standard Grade" quality via Elemental Analysis, experimental values must fall within ±0.4% of the theoretical values calculated below.

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 66.49%66.09% – 66.89%
Hydrogen (H) 7.61%7.21% – 8.01%
Chlorine (Cl) 17.84%17.44% – 18.24%
Oxygen (O) 8.05%Calculated by difference

Comparative Analysis: EA vs. Alternatives

The following analysis compares the performance of Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HRMS for this specific chlorinated alcohol.

Performance Matrix
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS (ESI/APCI)
Primary Output Bulk Purity (Inorganics + Organics)Absolute Organic Purity (w/w%)Molecular Formula Confirmation
Chlorine Handling High Risk: Requires Ag trap/Schoniger FlaskNeutral: Cl does not interfere directlyNeutral: Isotope pattern confirms Cl
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.3% – 0.4%±0.5% – 1.0% (Routine)< 5 ppm (Mass Error)
Blind Spots Cannot distinguish isomers; trapped solvents mimic impurities."Silent" inorganic salts (e.g., NaCl) are invisible.Cannot quantify bulk purity; ion suppression issues.
Verdict Mandatory for final compound registration.Superior for routine intermediate checks.Supplementary for identity only.
Technical Insight: The Chlorine Interference

Why EA Fails Without Modification: In standard CHN analyzers, the combustion of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol releases chlorine gas (


) and hydrogen chloride (

). These gases can interfere with the thermal conductivity detectors (TCD) used to measure

and

.
  • The Fix: You must use a combustion tube packed with Silver Wool (Ag) or Tungsten Oxide (

    
    ) to trap the halogens as Silver Chloride (
    
    
    
    ). Without this, Carbon values will be artificially inflated.

Experimental Protocols

These protocols are designed to be self-validating systems.

Protocol A: Correct Elemental Analysis for Chlorinated Alcohols

Objective: Determine %C, %H, and %Cl without interference.

  • Sample Preparation:

    • Dry the sample of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol under high vacuum (0.1 mbar) at 40°C for 4 hours. Rationale: Tertiary alcohols can trap solvent molecules in the crystal lattice; vacuum drying prevents "solvent error" in C%.

  • Instrument Setup (CHN Mode):

    • Ensure the reduction tube contains a fresh zone of Silver Wool maintained at 600-800°C.

    • Calibration: Use a chlorinated standard, such as Acetanilide mixed with a known amount of p-Chlorobenzoic acid , to verify the silver trap's efficiency.

  • Chlorine Determination (Schoniger Flask Method):

    • Note: Most automated CHN analyzers do not measure Cl simultaneously with high precision.

    • Weigh ~5-10 mg of sample onto ash-free paper.

    • Combust in a Schoniger oxygen flask containing 10 mL of 1M NaOH + 2 drops

      
      .
      
    • Shake vigorously for 10 minutes to absorb combustion gases.

    • Titration: Acidify with

      
       and titrate potentiometrically with 0.01M 
      
      
      
      .
  • Validation Criteria:

    • If %C is > 66.89% (Theoretical + 0.4%), suspect solvent entrapment (e.g., Toluene from synthesis).

    • If %Cl is < 17.44%, suspect incomplete combustion or silver trap saturation.

Protocol B: qNMR Validation (The Modern Alternative)

Objective: Cross-validate purity to rule out inorganic contaminants missed by qNMR or solvent errors in EA.

  • Internal Standard (IS) Selection:

    • Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Requirement: The IS signals must not overlap with the methyl doublets (d ~1.2 ppm) or aromatic protons (6.8-7.5 ppm) of the analyte.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into the same vial.

    • Dissolve in 0.6 mL

      
       (or DMSO-
      
      
      
      if solubility is poor).
  • Acquisition:

    • Set relaxation delay (

      
      ) to 30 seconds  (must be > 5x 
      
      
      
      ).
    • Acquire 16-32 scans.

  • Calculation:

    
    [2]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Weight.

Visualization: Purity Determination Workflow

The following diagram illustrates the logical decision matrix for validating this chlorinated intermediate, ensuring no "blind spots" remain.

PurityWorkflow Start Crude 1-(3-chloro-4-methylphenyl)- 2-methylpropan-2-ol QualCheck 1H NMR (Qualitative) Check for Structure Start->QualCheck SolventCheck Solvent Peaks Present? QualCheck->SolventCheck Dry High Vacuum Drying (40°C, 4h) SolventCheck->Dry Yes Decision Select Validation Path SolventCheck->Decision No Dry->Decision PathEA Path A: Elemental Analysis (Regulatory/Final) Decision->PathEA PathQNMR Path B: qNMR (Routine/Intermediate) Decision->PathQNMR EA_Step Combustion (w/ Ag Trap) + Schoniger Titration PathEA->EA_Step QNMR_Step 1H qNMR with Internal Std (TCNB) PathQNMR->QNMR_Step Compare Compare Results EA_Step->Compare QNMR_Step->Compare Pass PASS: EA ±0.4% AND qNMR >98% Compare->Pass Consistent Fail FAIL: Recrystallize Compare->Fail Discrepancy

Figure 1: Decision matrix for the analytical validation of chlorinated tertiary alcohols. Note the critical drying step to prevent solvent interference in EA.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Simonian, M. H. (2004). "Standard Test Method for Free Halogens in Halogenated Organic Solvents." ASTM International, Method D4755. Link

  • Measurlabs. (2023).[3] "Comparison of Elemental Analysis Techniques." Measurlabs Technical Guides. Link

  • BenchChem. (2025). "A Comparative Guide to Analytical Methods for Confirming Purity of Chlorinated Compounds." BenchChem Application Notes. Link

  • National Institute of Health (NIH). (2013). "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Link

Sources

Comparative

Spectroscopic Characterization and Isomeric Differentiation of 1-(3-Chloro-4-methylphenyl)-2-methylpropan-2-ol: A Comparative Analytical Guide

In pharmaceutical development, bulky, lipophilic aryl-alkyl alcohols like 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS 1314965-00-8) are critical building blocks for designing sterically hindered active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, bulky, lipophilic aryl-alkyl alcohols like 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol (CAS 1314965-00-8) are critical building blocks for designing sterically hindered active pharmaceutical ingredients (APIs). However, characterizing this specific tertiary alcohol presents a classic analytical challenge: differentiating it from its closely related regioisomer, 1-(4-chloro-3-methylphenyl)-2-methylpropan-2-ol.

This guide objectively compares three analytical platforms—High-Field NMR, Benchtop NMR, and GC-EI-MS—to establish a robust, self-validating workflow for the structural elucidation, isomeric differentiation, and quantitative profiling of this compound.

Structural Elucidation: High-Field vs. Benchtop NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for structural verification. However, the choice of magnetic field strength dictates the success of regioisomer differentiation.

The Physics of Dispersion and Causality of Shifts

The aromatic ring of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol contains three protons: H-2, H-5, and H-6.

  • H-2 is isolated between the alkyl chain and the chlorine atom, exhibiting a meta-coupling (

    
     Hz).
    
  • H-5 is ortho to the methyl group and ortho to H-6, exhibiting an ortho-coupling (

    
     Hz).
    
  • H-6 exhibits both ortho and meta coupling (dd,

    
     Hz).
    

At 80 MHz (Benchtop NMR) , the chemical shift dispersion (


) is narrow [2]. Because the difference in resonance frequencies between H-5 and H-6 is small relative to their 

-coupling constant, second-order "leaning" effects dominate. The signals collapse into an unresolved multiplet, making it impossible to confidently differentiate the 3-chloro-4-methyl substitution pattern from the 4-chloro-3-methyl isomer.

At 600 MHz (High-Field NMR) , the frequency dispersion is expanded by a factor of 7.5. The system behaves according to first-order rules (


), cleanly resolving the doublet, doublet, and doublet-of-doublets. Furthermore, in the 4-chloro-3-methyl isomer, the chlorine atom is para to the alkyl chain (rather than meta), exerting a stronger inductive electron-withdrawing effect that subtly deshields the benzyl -CH2- protons, providing a secondary point of isomeric confirmation.
Self-Validating Quantitative NMR (qNMR) Protocol

To quantify the purity of the building block, a self-validating qNMR method must be employed to ensure complete magnetization recovery.

  • System Suitability (Lineshape): Acquire a spectrum of 1%

    
     in acetone-
    
    
    
    . Verify that the non-spinning linewidth at half-height (
    
    
    ) is
    
    
    Hz to confirm optimal magnetic field homogeneity.
  • 
     Relaxation Determination:  Execute an inversion-recovery pulse sequence (
    
    
    
    ). Fit the exponential recovery curve to determine the longest spin-lattice relaxation time (
    
    
    ), which is typically the Ar-CH3 protons.
  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of 1,4-dinitrobenzene (internal standard) using a microbalance (

    
     mg). Dissolve in 600 µL of 
    
    
    
    .
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    to ensure
    
    
    return to thermal equilibrium [1]. Use a 90° excitation pulse and acquire 64 scans.
  • Validation: Verify that the Signal-to-Noise (S/N) ratio of the integrated regions exceeds 250:1, guaranteeing an integration error of

    
    .
    

Trace Impurity Profiling: GC-EI-MS Fragmentation Mechanics

While NMR excels at structural geometry, Gas Chromatography-Mass Spectrometry (GC-MS) provides the sensitivity required for trace impurity profiling.

Ionization Causality in Tertiary Alcohols

Under 70 eV Electron Ionization (EI), tertiary alcohols are notoriously unstable. The molecular ion (


 at m/z 198 for 

) is almost always absent due to rapid fragmentation [3]. Instead, the spectrum is dominated by two highly predictable pathways:
  • 
    -Cleavage (Base Peak):  The C-C bond between the benzyl group and the tertiary carbon cleaves. The charge is retained on the highly stable, resonance-stabilized oxonium ion 
    
    
    
    , yielding a universal base peak at m/z 59 . The corresponding 3-chloro-4-methylbenzyl cation is observed at m/z 139 .
  • Dehydration: Thermal dehydration in the GC inlet or post-ionization loss of water yields the

    
     alkene radical cation at m/z 180  (with a characteristic 3:1 isotopic 
    
    
    
    peak at m/z 182 due to
    
    
    ).
Self-Validating GC-MS Protocol
  • System Suitability (Tune & Carryover): Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass axis calibration and isotopic ratios. Inject a pure dichloromethane (DCM) blank to confirm zero column carryover.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade DCM.

  • Chromatography: Utilize a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Inject 1 µL with a 10:1 split ratio. To minimize thermal dehydration prior to ionization, keep the inlet temperature optimized at 220°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Acquisition: Scan range m/z 40–300. Extract ion chromatograms (EIC) at m/z 59 and m/z 180 for highly specific analyte tracking.

Comparative Performance Data

The following table summarizes the objective performance of each analytical platform for characterizing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Analytical Metric600 MHz High-Field NMR80 MHz Benchtop NMRGC-EI-MS
Primary Utility Unambiguous 3D structure & absolute purityRapid at-line QA/QC & bulk verificationTrace impurity profiling & volatility check
Isomer Differentiation High (First-order

-couplings resolved)
Low (Second-order multiplet overlap)Moderate (Requires distinct retention times)
Limit of Detection (LOD) ~100 µmol/L~1 mmol/L~10 ng/mL (ppb range)
Quantitative Accuracy

error (with internal standard)

error (baseline overlap issues)

error (matrix dependent)
Diagnostic Markers

7.0–7.2 (d, d, dd splitting)
Broad aromatic multipletm/z 59 (Base), m/z 180 (Dehydration)

Analytical Workflow Visualization

AnalyticalWorkflow Start Target Analyte: 1-(3-chloro-4-methylphenyl) -2-methylpropan-2-ol NMR_Path Nuclear Magnetic Resonance (Structural & qNMR) Start->NMR_Path MS_Path GC-EI-MS (Trace Impurity Profiling) Start->MS_Path Benchtop 80 MHz Benchtop NMR (Routine QA/QC) NMR_Path->Benchtop HighField 600 MHz High-Field NMR (Isomer Resolution) NMR_Path->HighField GC_Frag EI Fragmentation Pathway MS_Path->GC_Frag Overlapping Unresolved Multiplets (Isomer Ambiguity) Benchtop->Overlapping Resolved Resolved J-Couplings (Unambiguous Assignment) HighField->Resolved Alpha_Cleavage Alpha-Cleavage Base Peak (m/z 59) GC_Frag->Alpha_Cleavage Dehydration Dehydration [M-H2O]+ (m/z 180) GC_Frag->Dehydration

Decision tree for the spectroscopic characterization and isomer differentiation workflow.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol

As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol, a compound characterized by its halogenated aromatic ring and tertiary alcohol functional group. While specific toxicological data for this compound are not extensively documented, its structural motifs necessitate a cautious and informed approach to its disposal[1][2].

The causality behind the stringent protocols outlined below is rooted in the inherent characteristics of halogenated organic compounds. These substances can be persistent in the environment and may form hazardous byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures[3]. Furthermore, many chlorinated compounds are subject to specific waste regulations due to their potential toxicity and environmental impact[4][5].

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on its structure, 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol should be treated as a substance with the following potential hazards:

  • Toxicity: Halogenated aromatic compounds can exhibit significant toxicity. Related compounds, such as chlortoluron, are noted for their potential health and environmental hazards[6][7][8][9]. It should be assumed to be harmful if swallowed, inhaled, or absorbed through the skin[2][10].

  • Environmental Hazard: As with many chlorinated organic compounds, this substance is likely to be toxic to aquatic life with long-lasting effects[6]. Therefore, it must be prevented from entering drains, soil, or waterways[2][11].

  • Combustibility: The presence of the propanol group suggests the material is combustible, and as a liquid, it may be flammable[12][13].

Key Data Summary
ParameterAssessmentRationale & Sources
Physical State Solid or LiquidDependent on purity and temperature. Handle with appropriate containment.
Primary Hazards Toxic, Environmental Hazard, Potentially FlammableBased on the chlorinated aromatic and tertiary alcohol functional groups[2][6][10][12].
Incompatible Materials Strong Oxidizing Agents, Strong Acids, BasesTo avoid exothermic or violent reactions[11][13].
Sewer Disposal Strictly Forbidden Potential for environmental toxicity and violation of regulations[14].

Section 2: Personal Protective Equipment (PPE) and Immediate Safety

A self-validating safety protocol begins with robust personal protection. At a minimum, the following PPE must be worn when handling 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling[2].

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of open containers should be conducted inside a certified chemical fume hood to prevent inhalation of vapors[11][13].

Section 3: Disposal Workflow Diagram

The following diagram outlines the logical steps and decision points for the proper disposal of 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_disposal Storage & Final Disposal gen Waste Generation (1-(3-chloro-4-methylphenyl) -2-methylpropan-2-ol) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 hood Work in Chemical Fume Hood ppe->hood Step 2 segregate Segregate as HALOGENATED ORGANIC WASTE hood->segregate Step 3 container Select Compatible, Leak-Proof Waste Container segregate->container Step 4 labeling Label Container: 'HAZARDOUS WASTE' List Chemical Name List Hazards (Toxic) container->labeling Step 5 closing Keep Container Securely Closed (Except when adding waste) labeling->closing Step 6 storage Store in Designated Satellite Accumulation Area closing->storage Step 7 pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup Step 8 transport Waste Transported to Authorized Disposal Facility pickup->transport destroy High-Temperature Incineration (or other approved technology) transport->destroy

Caption: Disposal workflow for 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the accumulation and disposal of waste containing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol.

1. Waste Characterization and Segregation:

  • Causality: Proper segregation is the most critical step in ensuring safe and compliant disposal. Halogenated organic wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts and are often more costly to manage[15][16].

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste" .

    • Do NOT mix this waste with non-halogenated organic solvents[15], strong acids, bases, or oxidizers[13].

    • Do NOT dispose of this chemical down the drain under any circumstances[14].

2. Container Selection and Labeling:

  • Causality: The container must be compatible with the chemical to prevent leaks and degradation. Proper labeling is a legal requirement and ensures the safety of everyone who handles the waste.

  • Procedure:

    • Select a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The container must have a secure, screw-top cap.

    • Affix a "Hazardous Waste" label to the container before adding any waste[15][17].

    • Clearly write the full chemical name, "1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol," and list all other components of the waste stream with their approximate percentages.

    • Indicate the primary hazards: "Toxic" and "Environmental Hazard".

3. Waste Accumulation and Storage:

  • Causality: Safe storage minimizes the risk of spills, reactions, and exposure. Regulations limit the amount of waste that can be stored in a laboratory.

  • Procedure:

    • Keep the waste container securely closed at all times, except when you are actively adding waste[16].

    • Store the container in a designated, secondary containment bin within or near the point of generation (e.g., in the same room)[16][17].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[17].

4. Arranging for Final Disposal:

  • Causality: Final disposal must be handled by professionals who can transport the waste to a facility with the correct technology to destroy it safely and permanently.

  • Procedure:

    • Follow your institution's or company's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a contracted licensed waste disposal service[14][18][19].

    • Provide the waste manifest with an accurate description of the contents.

    • The most probable disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility. This process is designed to achieve complete destruction of halogenated organic molecules[3][20].

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is considered flammable, turn off all nearby ignition sources[1][13].

  • Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container as "Spill Debris containing 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol".

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

Section 6: Regulatory Context

While 1-(3-chloro-4-methylphenyl)-2-methylpropan-2-ol is not explicitly listed by name in many regulations, its chemical nature as a halogenated organic compound means it will be regulated as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under:

  • F-listed codes (if a spent solvent): If used for its solvent properties and mixed with certain other solvents, it could fall under codes like F001 or F002[21].

  • Characteristic Waste: It would likely be classified as a toxic waste (D-code) based on its chemical properties, though specific testing would be required for confirmation.

Regardless of the specific code, the handling and disposal procedures outlined in this guide are designed to meet and exceed regulatory requirements, ensuring both safety and compliance. Always consult your local and national regulations for any specific provisions[1].

References

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